Myrciaphenone A
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-5(16)10-7(18)2-6(17)3-8(10)22-14-13(21)12(20)11(19)9(4-15)23-14/h2-3,9,11-15,17-21H,4H2,1H3/t9-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKQVLKFPJGJEP-RGCYKPLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948963 | |
| Record name | 2-Acetyl-3,5-dihydroxyphenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26089-54-3 | |
| Record name | Myrciaphenone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026089543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-3,5-dihydroxyphenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthesis of Myrciaphenone A: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Overview of the Myrciaphenone A Biosynthesis Pathway in Plants, Providing In-depth Analysis for Researchers, Scientists, and Drug Development Professionals.
This technical guide details the proposed biosynthetic pathway of this compound, a C-glycosidic acetophenone with potential pharmacological applications found in various plant species, including those of the Myrtaceae family. Drawing upon established principles of plant secondary metabolism and recent discoveries in related biosynthetic pathways, this document provides a robust hypothetical framework for the formation of this complex natural product.
Introduction to this compound
This compound is a specialized metabolite characterized by a 2',4',6'-trihydroxyacetophenone aglycone linked to a glucose molecule via a C-glycosidic bond. Its full chemical name is 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone[1]. This compound has been isolated from several plant species, including Myrcia multiflora, Leontodon tuberosus, and Curcuma comosa. The unique structural features of this compound, particularly the C-glycosidic linkage which confers significant stability against enzymatic hydrolysis, make it a molecule of interest for further investigation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in three main stages:
-
Formation of the Acetophenone Aglycone (2',4',6'-Trihydroxyacetophenone): This stage begins with the general phenylpropanoid pathway and proceeds through a series of reactions analogous to β-oxidation.
-
C-Glucosylation of the Aglycone: A specific C-glucosyltransferase attaches a glucose moiety to the activated aromatic ring.
-
Hydroxylation of the Acetophenone Ring: Final hydroxylation steps complete the synthesis of the this compound aglycone.
A detailed breakdown of the proposed enzymatic steps is presented below.
Stage 1: Biosynthesis of the Acetophenone Aglycone Precursor
The formation of the acetophenone core of this compound is hypothesized to originate from the phenylpropanoid pathway, a central route in the biosynthesis of a vast array of plant phenolic compounds.
-
Phenylalanine to Cinnamic Acid: The pathway is initiated with the deamination of L-Phenylalanine to Cinnamic Acid , a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .
-
Activation of Cinnamic Acid: Cinnamic acid is then activated to its corresponding CoA-thioester, Cinnamoyl-CoA , by the action of 4-Coumarate-CoA Ligase (4CL) .
-
Hydration and Oxidation: Cinnamoyl-CoA undergoes hydration and subsequent oxidation to form 3-Oxo-3-phenylpropanoyl-CoA . This step is analogous to the initial steps of fatty acid β-oxidation.
-
Thiolytic Cleavage (Impaired): In a key proposed step, 3-Oxo-3-phenylpropanoyl-CoA is the substrate for a 3-Ketoacyl-CoA Thiolase (KAT) . However, it is hypothesized that in this compound-producing plants, an impaired or modified KAT leads to the release of an acetophenone precursor rather than the complete shortening of the side chain. This is based on the recently elucidated pathway for 4-hydroxyacetophenone in pear, where a malfunctioning KAT is responsible for acetophenone formation[2].
-
Polyketide Synthesis Alternative: An alternative, though less likely, route for the formation of the trihydroxylated acetophenone core could involve a Type III Polyketide Synthase (PKS) , such as a chalcone synthase-like enzyme. These enzymes catalyze the condensation of a starter CoA-ester with several molecules of malonyl-CoA to form a polyketide intermediate, which can then be cyclized and aromatized to produce a variety of phenolic compounds, including phloroacetophenone (2',4',6'-trihydroxyacetophenone)[3][4].
Stage 2: C-Glucosylation
Following the formation of the 2',4',6'-trihydroxyacetophenone aglycone, a glucose moiety is attached via a C-C bond, a reaction catalyzed by a C-glucosyltransferase (CGT) .
-
Enzyme: A specific UDP-dependent C-glucosyltransferase is responsible for this transformation.
-
Substrates: The enzyme utilizes 2',4',6'-trihydroxyacetophenone as the acceptor molecule and UDP-glucose as the sugar donor.
-
Mechanism: The CGT catalyzes the electrophilic substitution of a proton on the electron-rich aromatic ring of the acetophenone with the glucosyl cation derived from UDP-glucose. This results in the formation of the C-glucoside. C-glycosylation is a key step that enhances the stability and solubility of the molecule[5][6].
Stage 3: Final Hydroxylations (Hypothetical Ordering)
The precise timing of the hydroxylation events at positions 2', 4', and 6' of the acetophenone ring is not yet definitively established. These hydroxylations could occur before or after the C-glucosylation step. The enzymes responsible are likely Cytochrome P450-dependent monooxygenases (P450s) or dioxygenases .
The overall proposed biosynthetic pathway is depicted in the following diagram:
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics and precursor/product concentrations for the this compound biosynthetic pathway. Future research should focus on isolating the involved enzymes and characterizing their kinetic parameters to enable metabolic engineering efforts.
| Parameter | Value | Units | Conditions | Reference |
| Km (PAL for L-Phe) | Data not available | µM | ||
| kcat (PAL) | Data not available | s-1 | ||
| Km (4CL for Cinnamic Acid) | Data not available | µM | ||
| kcat (4CL) | Data not available | s-1 | ||
| Km (CGT for 2',4',6'-THAP) | Data not available | µM | ||
| kcat (CGT) | Data not available | s-1 | ||
| This compound yield | Data not available | mg/g FW |
Table 1: Summary of currently unavailable quantitative data for the this compound biosynthesis pathway.
Experimental Protocols
Elucidating the proposed pathway for this compound biosynthesis would require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Enzyme Identification and Characterization
Objective: To identify and characterize the enzymes involved in this compound biosynthesis.
Experimental Workflow:
Methodology:
-
Transcriptome Analysis:
-
Extract total RNA from this compound-accumulating tissues (e.g., leaves of Myrcia multiflora).
-
Perform RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.
-
Identify candidate genes encoding PAL, 4CL, KATs, PKSs, CGTs, and P450s through homology searches against public databases.
-
-
Gene Cloning and Heterologous Expression:
-
Amplify the full-length coding sequences of candidate genes by PCR.
-
Clone the amplified genes into suitable expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).
-
Transform the expression constructs into a suitable host for protein production.
-
-
Enzyme Assays:
-
Purify the recombinant enzymes using affinity chromatography.
-
Conduct in vitro enzyme assays using the putative substrates (e.g., L-phenylalanine for PALs, 2',4',6'-trihydroxyacetophenone and UDP-glucose for CGTs).
-
Analyze the reaction products by HPLC, LC-MS, and NMR to confirm enzyme function.
-
Isotopic Labeling Studies
Objective: To trace the metabolic origin of the carbon skeleton of this compound.
Experimental Workflow:
Methodology:
-
Feeding of Labeled Precursors:
-
Administer stable isotope-labeled precursors, such as [U-¹³C₉]-L-phenylalanine or [U-¹³C₆]-D-glucose, to plant seedlings or cell suspension cultures.
-
-
Extraction and Analysis:
-
After an appropriate incubation period, harvest the plant material and perform a metabolite extraction.
-
Purify this compound from the extract using chromatographic techniques.
-
Analyze the purified compound by high-resolution mass spectrometry to determine the incorporation of the isotopic label.
-
Utilize ¹³C-NMR spectroscopy to determine the specific positions of the incorporated ¹³C atoms, thereby confirming the biosynthetic precursors and intermediates.
-
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a solid foundation for future research aimed at understanding and manipulating the production of this and other related bioactive compounds. Key areas for future investigation include the definitive identification and characterization of all the enzymes in the pathway, particularly the proposed impaired 3-ketoacyl-CoA thiolase or polyketide synthase and the specific C-glucosyltransferase. Elucidation of the regulatory mechanisms governing this pathway will be crucial for developing metabolic engineering strategies to enhance the production of this compound in either its native plant hosts or in microbial systems. Such efforts could pave the way for the sustainable production of this promising natural product for pharmaceutical and nutraceutical applications.
References
- 1. 2',4',6'-trihydroxyacetophenone (CHEBI:64344) [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 4. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Botanical Treasury of Myrciaphenone A: An In-depth Guide to its Natural Sources and Isolation from Myrcia multiflora
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myrciaphenone A, a notable acetophenone glucoside, has garnered scientific interest for its potential therapeutic applications, particularly in the context of diabetes management. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its principal botanical origin, Myrcia multiflora. The document details a generalized experimental protocol for the extraction and isolation of this compound from the leaves of Myrcia multiflora, based on established phytochemical methodologies. Furthermore, this guide presents a summary of the known chemical constituents of this plant and visual representations of the isolation workflow and the biological targets of this compound. While precise quantitative data on the yield of this compound from Myrcia multiflora is not extensively documented in publicly available literature, this guide consolidates the existing knowledge to serve as a valuable resource for researchers in natural product chemistry and drug discovery.
Introduction to this compound
This compound is a C-glucosylacetophenone, a class of phenolic compounds characterized by an acetophenone core linked to a glucose molecule. Its chemical structure confers specific biological activities, making it a molecule of interest for pharmacological research. The traditional use of Myrcia multiflora, colloquially known as the "insulin plant," in Brazilian folk medicine for the treatment of diabetes has prompted scientific investigation into its chemical constituents, leading to the identification of this compound and related compounds.[1]
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the plant species Myrcia multiflora (Lam.) DC., belonging to the Myrtaceae family. Within this plant, this compound has been predominantly isolated from the leaves. While other species within the vast Myrcia genus may also contain acetophenone derivatives, Myrcia multiflora remains the definitive source for this compound based on current scientific literature.
Chemical Constituents of Myrcia multiflora
Myrcia multiflora is a rich source of various classes of phytochemicals. While quantitative analysis of each component is extensive and beyond the scope of this guide, a summary of the key compounds isolated from its leaves is presented in Table 1. This provides context to the chemical environment from which this compound is isolated.
| Compound Class | Examples of Isolated Compounds from Myrcia multiflora Leaves |
| Acetophenone Glucosides | This compound, Myrciaphenone B |
| Flavanone Glucosides | Myrciacitrins I, II, III, IV, V |
| Flavonol Glycosides | Myricitrin, Mearnsitrin, Quercitrin, Desmanthin-1, Guaijaverin |
| Tannins | Corilagin, Chebulagic acid, Pedunculagin |
| Phenolic Acids | Chlorogenic acid, 4-O-caffeoylquinic acid |
| Volatile Compounds (Essential Oil) | (E)-nerolidol, α-bulnesene, pogostol, (E)-γ-bisabolene |
Note: This table is a qualitative summary and does not reflect the relative abundance of each compound.
Experimental Protocol: Extraction and Isolation of this compound from Myrcia multiflora Leaves
The following is a generalized, multi-step protocol for the extraction and isolation of this compound, synthesized from methodologies reported in the scientific literature. Researchers should adapt and optimize these steps based on their specific laboratory conditions and available equipment.
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Myrcia multiflora are collected. Proper botanical identification is crucial to ensure the correct plant species is being processed.
-
Drying: The leaves are air-dried in a shaded, well-ventilated area or in an oven at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.
-
Pulverization: The dried leaves are ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Selection: Methanol is the most commonly reported solvent for the initial extraction of polar and semi-polar compounds, including this compound, from Myrcia multiflora.
-
Maceration/Soxhlet Extraction:
-
Maceration: The powdered leaf material is soaked in methanol at room temperature for an extended period (e.g., 24-72 hours), often with periodic agitation. This process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction.
-
Soxhlet Extraction: For a more efficient and continuous extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble, and methanol is continuously cycled through it.
-
-
Filtration and Concentration: The methanolic extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
Solvent Partitioning
-
Fractionation: The crude methanolic extract is suspended in water or a hydroalcoholic mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity. A common solvent used for partitioning is ethyl acetate, which has been shown to effectively concentrate this compound and other phenolic compounds.[1]
-
Separation: The mixture is vigorously shaken in a separatory funnel and allowed to separate into aqueous and organic (ethyl acetate) layers. The ethyl acetate layer, containing this compound, is collected. This process is repeated to maximize the recovery of the target compound.
-
Concentration: The ethyl acetate fraction is concentrated in vacuo to yield a dried, enriched extract.
Chromatographic Purification
-
Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography for the separation of its individual components.
-
Stationary Phase: Silica gel is a commonly used stationary phase for the initial separation. .
-
-
Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) analysis, may require further purification using techniques such as:
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating phenolic compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound. A reverse-phase C18 column is typically employed with a mobile phase gradient of water and methanol or acetonitrile.
-
Structure Elucidation
The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Visualizations
Experimental Workflow for this compound Isolation
Caption: Generalized Workflow for the Isolation of this compound.
Biological Activity of this compound
This compound has been identified as an inhibitor of two key enzymes involved in carbohydrate metabolism and the pathogenesis of diabetic complications: aldose reductase and α-glucosidase.[1]
Caption: Known Biological Targets of this compound.
Conclusion
Myrcia multiflora stands out as the definitive natural source of this compound. While the isolation and purification of this compound are achievable through standard phytochemical techniques, there is a clear need for further research to quantify the yield of this compound in different parts of the plant and under various environmental conditions. The established biological activities of this compound as an inhibitor of aldose reductase and α-glucosidase provide a strong rationale for its further investigation as a potential therapeutic agent for diabetes and its complications. This guide serves as a foundational resource for researchers embarking on the study of this promising natural product.
References
The Discovery and Isolation of Myrciaphenone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrciaphenone A is a C-glucosidic acetophenone, a class of phenolic compounds that have garnered interest for their potential pharmacological activities.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its physicochemical properties and biological context. While first identified in Myrcia multiflora, it has also been reported in Leontodon tuberosus and Curcuma comosa.[2][3] This document collates available data to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties of this compound
This compound is characterized by the chemical formula C₁₄H₁₈O₉ and a molecular weight of 330.29 g/mol .[3] Its structure consists of a dihydroxyacetophenone moiety linked to a glucose unit via a C-glycosidic bond.[3]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₉ | PubChem[3] |
| Molecular Weight | 330.29 g/mol | PubChem[3] |
| IUPAC Name | 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | PubChem[3] |
| CAS Number | 26089-54-3 | PubChem[3] |
Discovery and Isolation History
This compound was first reported as a novel natural product isolated from the leaves of Myrcia multiflora (Lam.) DC., a plant used in Brazilian folk medicine for the management of diabetes.[2][4] The initial discovery was detailed in a 1998 publication in the Chemical & Pharmaceutical Bulletin by Yoshikawa and colleagues.[2][4] This seminal work described the isolation and structure elucidation of this compound alongside other bioactive compounds from the plant.
Experimental Protocols
Note: The detailed experimental protocols from the original publication by Yoshikawa et al. (1998) are not fully available in the publicly accessible literature. The following represents a generalized workflow for the isolation of phenolic glycosides from plant material, which is likely similar to the methodology used for this compound.
1. Plant Material Collection and Preparation:
-
Fresh leaves of Myrcia multiflora are collected and authenticated.
-
The leaves are air-dried or freeze-dried to preserve the chemical constituents.
-
The dried leaves are ground into a fine powder to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material is subjected to solvent extraction, typically with a polar solvent such as methanol or ethanol, to isolate the phenolic compounds.
-
Extraction is often performed at room temperature with agitation or under reflux to enhance efficiency.
-
The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.
3. Fractionation:
-
The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and immiscible organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).
-
This compound, being a glycoside, is expected to partition into the more polar fractions, such as the ethyl acetate or n-butanol fractions.
4. Chromatographic Purification:
-
The polar fractions are further purified using a combination of chromatographic techniques.
-
Column Chromatography: The fraction is first separated on a silica gel or Sephadex LH-20 column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are then subjected to preparative HPLC, often on a reversed-phase (C18) column, to yield the pure compound.
Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques:
-
UV-Vis Spectroscopy: To determine the absorption maxima, providing information about the chromophoric system.
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls, carbonyls, and aromatic rings.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, aiding in the identification of the aglycone and sugar moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to establish the connectivity of protons and carbons, confirming the structure of the acetophenone core, the glucose unit, and the position of the glycosidic linkage.
Note: Specific spectroscopic data from the original publication is not available in the searched resources.
Biological Activity
While specific studies on the biological activity of this compound are limited, the aglycone of this compound, 2',4',6'-trihydroxyacetophenone (phloroacetophenone), has been shown to possess significant hepatoprotective and antioxidant properties.[5][6]
A study by Ferreira et al. demonstrated that phloroacetophenone, derived from this compound, exhibited the following activities:
-
In vitro antioxidant effects: Scavenging of hydroxyl and superoxide radicals, and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals.[5]
-
Hepatoprotective effects in a CCl₄-induced mouse model:
These findings suggest that this compound may serve as a precursor to the bioactive aglycone and could possess its own pharmacological activities. The initial research by Yoshikawa et al. also pointed towards its potential as an aldose reductase and alpha-glucosidase inhibitor, consistent with the traditional use of Myrcia multiflora for diabetes.[2]
Signaling Pathways
Currently, there is no specific research available detailing the signaling pathways directly modulated by this compound. However, based on the known activities of its aglycone and other related phenolic compounds, it is plausible that this compound or its metabolites could influence cellular signaling cascades associated with oxidative stress and inflammation. Flavonoids and other polyphenols are known to modulate pathways such as the PI3K/Akt and MAPK signaling pathways.[7][8] Further research is required to elucidate the specific molecular targets and signaling pathways of this compound.
Visualizations
Caption: Generalized workflow for the isolation of this compound.
Conclusion
This compound represents an interesting C-glucosidic acetophenone with potential for further pharmacological investigation, particularly in the areas of antioxidant and hepatoprotective activities. This guide provides a summary of the currently available information on its discovery and isolation. The lack of detailed, publicly accessible experimental data from the original publication highlights the need for future work to fully characterize this compound and explore its therapeutic potential. Further studies are also warranted to elucidate the specific signaling pathways through which this compound and its aglycone exert their biological effects.
References
- 1. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity Aldose-Reductase-Inhibitor | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 3. This compound | C14H18O9 | CID 179470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rain-tree.com [rain-tree.com]
- 5. Biological Activity Aldose-Reductase-Inhibitor | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 6. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Myrciaphenone A: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myrciaphenone A is a naturally occurring acetophenone C-glucoside that has been isolated from several plant species, including Myrcia multiflora, Leontodon tuberosus, and Curcuma comosa. This document provides a comprehensive overview of the known physical and chemical properties of this compound, based on available scientific literature. It includes tabulated quantitative data, detailed experimental protocols for its isolation and characterization, and visualizations of relevant chemical structures and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, with the molecular formula C₁₄H₁₈O₉, is characterized by an acetophenone core linked to a glucose molecule through a C-glycosidic bond.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₉ | [Yoshikawa et al., 1998] |
| Molecular Weight | 330.29 g/mol | [Yoshikawa et al., 1998] |
| Appearance | Colorless Needles | [Yoshikawa et al., 1998] |
| Melting Point | 188 - 190 °C | [Yoshikawa et al., 1998] |
| Optical Rotation | [α]D²⁵ -25.8° (c=1.0, MeOH) | [Yoshikawa et al., 1998] |
| CAS Number | 26089-54-3 | PubChem |
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| 3 | 6.28 | d | 2.1 |
| 5 | 6.16 | d | 2.1 |
| COCH₃ | 2.65 | s | |
| Glucose | |||
| 1' | 4.95 | d | 9.8 |
| 2' | 4.15 | dd | 9.8, 8.5 |
| 3' | 3.50 | t | 8.5 |
| 4' | 3.43 | t | 8.5 |
| 5' | 3.45 | m | |
| 6'a | 3.88 | dd | 12.2, 2.4 |
| 6'b | 3.73 | dd | 12.2, 5.5 |
| Source: Yoshikawa et al., 1998 |
Table 3: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| Aglycone | |
| 1 | 106.3 |
| 2 | 165.6 |
| 3 | 96.8 |
| 4 | 168.1 |
| 5 | 95.4 |
| 6 | 163.0 |
| COCH₃ | 204.4 |
| COCH₃ | 33.1 |
| Glucose | |
| 1' | 74.8 |
| 2' | 72.0 |
| 3' | 79.9 |
| 4' | 71.5 |
| 5' | 82.4 |
| 6' | 62.7 |
| Source: Yoshikawa et al., 1998 |
Table 4: Other Spectroscopic Data for this compound
| Technique | Key Features |
| UV-Vis (MeOH) | λmax (log ε): 218 (4.38), 291 (4.13), 328 (sh) nm |
| IR (film) | νmax: 3350 (OH), 1620 (C=O) cm⁻¹ |
| Mass Spectrometry (HR-FABMS) | m/z: 331.1029 [M+H]⁺ (Calcd. for C₁₄H₁₉O₉: 331.1029) |
| Source: Yoshikawa et al., 1998 |
Experimental Protocols
Isolation of this compound from Myrcia multiflora
The following protocol is based on the methodology described by Yoshikawa et al. (1998).
Caption: Isolation workflow for this compound.
Methodology:
-
Extraction: The dried leaves of Myrcia multiflora are extracted with hot methanol.
-
Concentration: The methanolic extract is concentrated under reduced pressure.
-
Partitioning: The resulting extract is suspended in water and partitioned with ethyl acetate.
-
Chromatography (Initial): The aqueous layer is subjected to column chromatography on a Diaion HP-20 column, eluting with a gradient of water to methanol.
-
Chromatography (Silica Gel): Fractions containing this compound are further purified by repeated column chromatography on silica gel using a chloroform-methanol-water solvent system.
-
HPLC Purification: Final purification is achieved by high-performance liquid chromatography (HPLC) on an octadecylsilane (ODS) column with a methanol-water mobile phase to yield pure this compound.
General Spectroscopic Methods
-
NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a 500 MHz spectrometer in deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the exact mass and molecular formula.
-
UV-Vis Spectroscopy: UV-Vis spectra were obtained in methanol.
-
IR Spectroscopy: IR spectra were recorded as a film.
-
Optical Rotation: Optical rotation was measured in methanol at 25 °C.
Potential Biological Activities and Signaling Pathways (Hypothesized)
While specific biological studies on isolated this compound are limited, its structural class as a phenolic C-glucoside suggests potential antioxidant and anti-inflammatory activities. The initial report by Yoshikawa et al. (1998) also indicates inhibitory effects on aldose reductase and α-glucosidase, suggesting a potential role in managing diabetic complications.
Hypothesized Anti-inflammatory Signaling Pathway
Based on the known mechanisms of similar phenolic compounds, this compound may exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.
Caption: Hypothesized anti-inflammatory pathway of this compound.
Proposed Antioxidant Activity Workflow
The antioxidant potential of this compound can be evaluated using standard in vitro assays.
Caption: Workflow for assessing antioxidant activity.
Conclusion
This compound is a well-characterized C-glucosylacetophenone with defined physical and spectroscopic properties. Its chemical structure suggests potential for further investigation into its biological activities, particularly as an antioxidant, anti-inflammatory, and anti-diabetic agent. The detailed information provided in this guide serves as a solid foundation for researchers to design and conduct further studies to explore the therapeutic potential of this natural compound.
Myrciaphenone A: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Myrciaphenone A, a naturally occurring acetophenone glucoside, for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, biological activity, and the experimental protocols for its evaluation.
Core Chemical Data
This compound is chemically identified as 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone.[1] Its registered CAS number is 26089-54-3.[1]
| Identifier | Value |
| IUPAC Name | 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
| CAS Number | 26089-54-3 |
| Molecular Formula | C₁₄H₁₈O₉ |
| Molecular Weight | 330.29 g/mol |
Biological Activity and Therapeutic Potential
This compound has been isolated from the leaves of Myrcia multiflora, a plant traditionally used in Brazil as a treatment for diabetes.[2][3] Research has demonstrated its potential as a therapeutic agent through its inhibitory effects on key enzymes implicated in diabetic complications. Specifically, this compound has been shown to be an inhibitor of both aldose reductase and α-glucosidase.[2][3]
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of this compound against aldose reductase and α-glucosidase has been quantified, as detailed in the table below.
| Enzyme | IC₅₀ (µM) |
| Aldose Reductase | 3.8 |
| α-Glucosidase | 0.83 |
Data sourced from Yoshikawa et al., 1998.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.
Aldose Reductase Inhibition Assay
The inhibitory activity of this compound on aldose reductase was determined spectrophotometrically. The assay mixture contained:
-
1.0 M Sodium phosphate buffer (pH 6.2)
-
0.1 M NADPH
-
0.1 M DL-glyceraldehyde (substrate)
-
The test sample (this compound) dissolved in DMSO
-
Aldose reductase enzyme solution
The reaction was initiated by the addition of the substrate. The rate of NADPH oxidation was monitored by measuring the change in absorbance at 340 nm. The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC₅₀) was then calculated.
α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity was assessed using p-nitrophenyl α-D-glucopyranoside as the substrate. The experimental setup included:
-
0.1 M Phosphate buffer (pH 7.0)
-
α-Glucosidase enzyme solution
-
The test sample (this compound) dissolved in DMSO
-
p-Nitrophenyl α-D-glucopyranoside solution
The reaction was initiated by the addition of the substrate and incubated at 37°C. The amount of p-nitrophenol released was measured spectrophotometrically at 400 nm. The IC₅₀ value was determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Mechanism of Action
This compound's inhibition of aldose reductase is significant due to the role of this enzyme in the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications. The following diagram illustrates the polyol pathway and the inhibitory action of this compound.
References
- 1. This compound | C14H18O9 | CID 179470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antidiabetic principles of natural medicines. II. Aldose reductase and alpha-glucosidase inhibitors from Brazilian natural medicine, the leaves of Myrcia multiflora DC. (Myrtaceae): structures of myrciacitrins I and II and myrciaphenones A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiabetic Principles of Natural Medicines. II. Aldose Reductase and α-Glucosidase Inhibitors from Brazilian Natural Medicine, the Leaves of Myrcia multiflora DC. (Myrtacae) : Structures of Myrciacitrins I and II and Myrciaphenones A and B [jstage.jst.go.jp]
Biological Activity Screening of Myrciaphenone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Myrciaphenone A, a naturally occurring acetophenone glucoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of this compound, detailing its antioxidant properties and potential as an enzyme inhibitor. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Antioxidant Activity
This compound has been identified as a compound with antioxidant potential. Its activity has been assessed through various in vitro assays, which are detailed below.
Table 1: Summary of Antioxidant Activity Data for this compound
| Assay | Target | Result | Notes |
| DPPH Radical Scavenging | DPPH radical | Activity confirmed | Quantitative IC50 value not reported in key literature. The fraction containing this compound showed activity. |
| Ferric Reducing Antioxidant Power (FRAP) | Ferric ions (Fe³⁺) | Activity confirmed | Quantitative value for this compound not specified. |
| Superoxide Radical Scavenging | Superoxide radicals (O₂⁻) | Activity confirmed | Quantitative IC50 value not reported for the pure compound. |
Note: The primary study identifying the antioxidant activity of this compound focused on the most potent compounds in the extract, namely gallic acid and myricetin, and did not provide specific quantitative data for this compound itself. Further targeted studies are required to establish its precise IC50/EC50 values in these assays.
Experimental Protocols for Antioxidant Assays
The following are detailed methodologies for the key antioxidant assays used to evaluate compounds like this compound.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol)
-
Methanol
-
Test compound (this compound) at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer (517 nm)
-
-
Protocol:
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add a specific volume of each sample dilution to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
2. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in an intense blue color, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Test compound (this compound) at various concentrations
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer (593 nm)
-
-
Protocol:
-
Prepare the FRAP reagent fresh.
-
Prepare a series of dilutions of this compound.
-
Add the FRAP reagent to a 96-well plate.
-
Add the sample dilutions to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a ferrous sulfate or Trolox standard.
-
The antioxidant capacity of the sample is expressed as ferrous ion equivalents or Trolox equivalents.
-
3. Superoxide Radical Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge superoxide radicals.
-
Principle: Superoxide radicals are generated in a phenazine methosulfate-NADH system and reduce nitroblue tetrazolium (NBT) to a purple formazan. The antioxidant's ability to scavenge the superoxide radicals prevents the reduction of NBT.
-
Reagents and Equipment:
-
Tris-HCl buffer
-
NADH solution
-
NBT solution
-
Phenazine methosulfate (PMS) solution
-
Test compound (this compound) at various concentrations
-
Positive control (e.g., Quercetin)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer (560 nm)
-
-
Protocol:
-
Prepare solutions of NBT, NADH, and the test compound in Tris-HCl buffer.
-
Add the solutions to a 96-well plate in the following order: NBT, NADH, and sample.
-
Initiate the reaction by adding PMS solution.
-
Incubate at room temperature for a specified time (e.g., 5 minutes).
-
Measure the absorbance at 560 nm.
-
The percentage of superoxide radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value is determined from the dose-response curve.
-
Enzyme Inhibitory Activity
This compound has been suggested to possess inhibitory activity against certain enzymes, although quantitative data is limited in the public domain.
Table 2: Potential Enzyme Inhibitory Activity of this compound
| Enzyme Target | Biological Relevance | Result |
| α-Glucosidase | Diabetes management | Potential inhibitory activity suggested, but quantitative data is not available. |
| Aldose Reductase | Diabetic complications | Potential inhibitory activity suggested, but quantitative data is not available. |
Experimental Protocols for Enzyme Inhibition Assays
1. α-Glucosidase Inhibition Assay
-
Principle: This assay measures the inhibition of the α-glucosidase enzyme, which is involved in carbohydrate digestion. The enzyme hydrolyzes a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) to produce a colored product (p-nitrophenol), which can be quantified spectrophotometrically.
-
Reagents and Equipment:
-
α-Glucosidase enzyme solution
-
pNPG substrate solution
-
Phosphate buffer (pH 6.8)
-
Test compound (this compound) at various concentrations
-
Positive control (e.g., Acarbose)
-
Sodium carbonate (Na₂CO₃) solution to stop the reaction
-
96-well microplate
-
Microplate reader (405 nm)
-
-
Protocol:
-
Add the test compound and α-glucosidase solution to the wells of a microplate and pre-incubate.
-
Add the pNPG substrate to initiate the reaction.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding Na₂CO₃ solution.
-
Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. Aldose Reductase Inhibition Assay
-
Principle: This assay measures the inhibition of aldose reductase, an enzyme in the polyol pathway. The enzyme activity is determined by measuring the decrease in absorbance of NADPH at 340 nm as it is oxidized to NADP⁺.
-
Reagents and Equipment:
-
Aldose reductase enzyme (e.g., from rat lens)
-
NADPH solution
-
Substrate (e.g., DL-glyceraldehyde)
-
Phosphate buffer
-
Test compound (this compound) at various concentrations
-
Positive control (e.g., Quercetin)
-
UV-Vis spectrophotometer (340 nm)
-
-
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm for a set period.
-
Calculate the rate of reaction and the percentage of inhibition.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
To date, specific studies elucidating the effects of this compound on cellular signaling pathways have not been extensively reported. However, based on the activities of structurally related flavonoids, it is plausible that this compound may modulate key inflammatory and cell survival pathways such as NF-κB and MAPK. The following diagrams illustrate the general experimental workflows for screening such activities.
Caption: General workflow for in vitro antioxidant activity screening.
Caption: Hypothetical workflow for screening effects on inflammatory signaling.
This compound demonstrates promise as a bioactive compound, particularly due to its antioxidant properties. However, the current body of scientific literature lacks comprehensive quantitative data on its various biological activities. The experimental protocols and workflows detailed in this guide provide a framework for conducting further in-depth screening of this compound. Future research should focus on determining the specific IC50 and EC50 values for its antioxidant, anti-inflammatory, and enzyme-inhibiting activities, as well as elucidating its mechanisms of action at the cellular and molecular levels. Such studies are crucial for fully assessing the therapeutic potential of this compound and advancing its development as a potential drug candidate.
Potential Therapeutic Targets of Myrciaphenone A: A Technical Guide for Researchers
Disclaimer: Scientific literature explicitly detailing the therapeutic targets and mechanisms of Myrciaphenone A is limited. This guide synthesizes information on the biological activities of structurally related acetophenone glucosides and phenolic compounds to infer potential therapeutic avenues for this compound. The proposed targets and pathways outlined herein are therefore hypothetical and require experimental validation.
This compound, an acetophenone C-glucoside, is a phenolic compound found in various plant species.[1][2] While direct studies on its biological activity are scarce, the broader class of acetophenones and their glycosides have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and enzyme inhibitory activities.[3][4][5][6] This technical guide provides an in-depth overview of the inferred potential therapeutic targets of this compound, detailed experimental protocols for investigation, and hypothesized signaling pathways.
Inferred Biological Activities and Potential Therapeutic Targets
Based on the activities of related compounds, this compound is hypothesized to possess antioxidant and anti-inflammatory properties. These effects are likely mediated through the modulation of key enzymes and signaling pathways involved in oxidative stress and inflammation.
Antioxidant Properties
Phenolic compounds are well-known for their antioxidant capabilities, acting as free radical scavengers and modulators of endogenous antioxidant systems. The antioxidant potential of this compound can be attributed to its chemical structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).
Anti-inflammatory Properties
Chronic inflammation is a key contributor to various diseases. Natural products, including acetophenone glucosides, have been shown to exert anti-inflammatory effects.[6] The potential anti-inflammatory mechanisms of this compound may involve the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling cascades.
Table 1: Inferred Potential Therapeutic Targets of this compound
| Target Class | Specific Target | Potential Therapeutic Indication | Rationale based on Related Compounds |
| Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation, Pain, Cancer | Flavonoids and other phenolic compounds are known to inhibit COX-2. |
| 5-Lipoxygenase (5-LOX) | Inflammation, Asthma | Many natural products exhibit inhibitory activity against 5-LOX. | |
| α-Glucosidase | Type 2 Diabetes | Acetophenone derivatives have shown potent α-glucosidase inhibitory activity.[7][8] | |
| Prolyl Endopeptidase (PEP) | Neurodegenerative diseases | Acetophenone glucosides from clove buds have demonstrated PEP inhibition.[9] | |
| Signaling Pathways | NF-κB Signaling Pathway | Inflammatory diseases, Cancer | Flavonoids and other natural products are known to inhibit the activation of NF-κB.[10][11][12][13] |
| MAPK Signaling Pathway | Cancer, Inflammatory diseases | Polyphenols can modulate MAPK signaling pathways involved in inflammation and cell proliferation.[14][15] |
Quantitative Data on Related Compounds
Direct quantitative data for this compound is not currently available in the public domain. The following table summarizes data for related acetophenone derivatives to provide a reference for potential efficacy.
Table 2: Biological Activity of Selected Acetophenone Derivatives
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| Acrolione A | Anti-inflammatory | RAW 264.7 cells | 26.4 µM | [4] |
| Acrolione C | Anti-inflammatory | RAW 264.7 cells | 46.0 µM | [4] |
| Acrolione D | Anti-inflammatory | RAW 264.7 cells | 79.4 µM | [4] |
| Acrolione E | Anti-inflammatory | RAW 264.7 cells | 57.3 µM | [4] |
| Acetophenone Derivative 81 | Cytotoxic | MCF-7 cancer cells | 33.5 µM | [4] |
| Acetophenone Derivative 85 | Cytotoxic | MCF-7 cancer cells | 25.6 µM | [4] |
| Acetophenone Derivative 7u | α-Glucosidase Inhibition | α-Glucosidase | 1.68 µM | [7][8] |
| 2,6-dihydroxy-4-methoxyacetophenone 3-C-β-D-(6′-O-galloyl)glucoside | Prolyl Endopeptidase Inhibition | Prolyl Endopeptidase | 17.2 µM | [9] |
Experimental Protocols
To investigate the potential therapeutic targets of this compound, a series of in vitro assays are recommended. Detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the cytotoxic effects of this compound on various cell lines and to establish a non-toxic concentration range for subsequent mechanistic studies.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.[16][17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to reduce background.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of this compound on COX-1 and COX-2 enzymes, key mediators of inflammation.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and purified COX-1 or COX-2 enzyme.[18][19]
-
Inhibitor Addition: In a 96-well plate, add the assay buffer, heme, and enzyme. Then, add various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2).[18]
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow inhibitor binding.[18]
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.[18]
-
Detection: Measure the peroxidase activity by monitoring the oxidation of a chromogenic or fluorogenic substrate using a microplate reader.[18][20]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.[18][19]
5-Lipoxygenase (LOX) Inhibition Assay
This assay assesses the ability of this compound to inhibit 5-LOX, another important enzyme in the inflammatory pathway.
Protocol:
-
Reagent Preparation: Prepare sodium phosphate buffer (0.1 M, pH 8.0), soybean lipoxygenase solution, and sodium linoleate substrate solution.[21]
-
Incubation: In a quartz cuvette or 96-well plate, combine the buffer, enzyme solution, and different concentrations of this compound. Incubate at 25°C for 10 minutes.[21]
-
Reaction Initiation: Add the sodium linoleate solution to start the reaction.[21]
-
Absorbance Measurement: Immediately measure the change in absorbance at 234 nm for 5 minutes using a UV-Vis spectrophotometer.[21][22]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Antioxidant Capacity Assays
A combination of assays is recommended to evaluate the multifaceted antioxidant potential of this compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a methanolic solution of DPPH.
-
Mix various concentrations of this compound with the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.[23]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution with methanol to a specific absorbance.
-
Mix various concentrations of this compound with the diluted ABTS•+ solution.
-
Measure the absorbance at 734 nm after a set incubation time.[23]
-
-
Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Prepare the FRAP reagent containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and acetate buffer.
-
Mix various concentrations of this compound with the FRAP reagent.
-
Incubate at 37°C.
-
Measure the absorbance of the ferrous-TPTZ complex at 593 nm.[24]
-
Hypothesized Signaling Pathways
Based on the known activities of related phenolic compounds, this compound may modulate key inflammatory and cell survival signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Many natural products inhibit this pathway at various points.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cancer.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Experimental Workflow for Target Validation
A systematic approach is necessary to validate the hypothesized therapeutic targets of this compound.
Caption: A proposed experimental workflow for the validation of this compound's therapeutic targets.
Conclusion
This compound, as an acetophenone glucoside, represents a promising scaffold for the development of novel therapeutic agents. While direct evidence is lacking, its chemical structure and the biological activities of related compounds strongly suggest potential antioxidant and anti-inflammatory properties. The therapeutic targets and signaling pathways proposed in this guide provide a rational basis for future research. Rigorous experimental validation using the outlined protocols is essential to elucidate the precise mechanisms of action of this compound and to unlock its full therapeutic potential.
References
- 1. This compound | C14H18O9 | CID 179470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New acetophenone glucosides isolated from extracts of Helichrysum italicum with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. globalsciencebooks.info [globalsciencebooks.info]
- 11. mdpi.com [mdpi.com]
- 12. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 細胞計數與健康分析 [sigmaaldrich.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abcam.com [abcam.com]
- 21. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrciaphenone A is a naturally occurring acetophenone glucoside that has garnered interest within the scientific community for its potential pharmacological activities. Acetophenones are a class of phenolic compounds found in a variety of plant species and fungi, existing in both free and glycosidic forms. These compounds have been reported to exhibit a wide range of biological effects, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current knowledge on this compound and related acetophenone glucosides, with a focus on their chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Properties
This compound is structurally characterized as 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone. It belongs to the family of acetophenone glucosides, which are characterized by an acetophenone core linked to a glucose moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₉ | PubChem |
| Molecular Weight | 330.29 g/mol | PubChem |
| CAS Number | 26089-54-3 | PubChem |
| IUPAC Name | 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | PubChem |
This compound has been isolated from plant species such as Myrcia multiflora, Leontodon tuberosus, and Curcuma comosa. A structurally related compound, Myrciaphenone B, has also been identified from Myrcia multiflora.
Biological Activities and Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the biological activities of its aglycone, 2',4',6'-trihydroxyacetophenone (THA), and other related acetophenone glucosides have been investigated. It is important to note that the glycosylation of acetophenones can significantly impact their bioavailability and biological activity.
Antioxidant Activity
The aglycone of a glycoside found in Myrcia multiflora, phloroacetophenone (2′,4′,6′-trihydroxyacetophenone – THA), has demonstrated significant antioxidant properties. In vitro studies have shown its ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and protect against lipid peroxidation.[1]
Hepatoprotective Effects
Pre-clinical studies on THA have revealed potent hepatoprotective effects against carbon tetrachloride (CCl₄)-induced liver injury in mice. THA was shown to prevent the increase in hepatic lipid peroxidation and protect hepatocytes from protein carbonylation and oxidative DNA damage.[1]
Anti-inflammatory Activity
Acetophenone derivatives are known to possess anti-inflammatory properties. While specific data for this compound is not available, related compounds have shown to be effective in various in vitro and in vivo models of inflammation.
Enzyme Inhibition
Flavonoid glucosides and acetophenone derivatives from Myrcia species have shown inhibitory activity against aldose reductase and α-glucosidase, suggesting a potential role in the management of diabetes.[2]
Table 2: Summary of Biological Activities and Quantitative Data for Related Compounds
| Compound | Biological Activity | Assay | Result | Source |
| 2',4',6'-trihydroxyacetophenone (THA) | Antioxidant | DPPH radical scavenging | Effective scavenger | [1] |
| 2',4',6'-trihydroxyacetophenone (THA) | Hepatoprotective | CCl₄-induced liver injury in mice | Significant prevention of LPO, protein carbonylation, and DNA damage | [1] |
| Myrcia species extracts (containing acetophenone glucosides) | Enzyme Inhibition | Aldose reductase inhibition | Active | [2] |
| Myrcia species extracts (containing acetophenone glucosides) | Enzyme Inhibition | α-glucosidase inhibition | Active | [2] |
Note: LPO refers to lipid peroxidation.
Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related phenolic compounds, it is plausible that this compound may influence key inflammatory and oxidative stress pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Potential Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Many natural phenolic compounds have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.
Potential Modulation of the MAPK Signaling Pathway
The MAPK cascade is another crucial signaling pathway involved in cellular responses to a variety of stimuli, leading to inflammation, proliferation, and apoptosis.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
Isolation and Purification of this compound
Caption: General workflow for the isolation and purification of this compound.
Protocol:
-
Plant Material Preparation: Dried and powdered leaves of Myrcia multiflora are used as the starting material.
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period. The solvent is then evaporated under reduced pressure to obtain the crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol of increasing polarity, is used to separate the components into different fractions.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Assay Procedure:
-
Different concentrations of this compound are prepared in a suitable solvent (e.g., methanol).
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.
In Vitro Anti-inflammatory Activity Assay (Inhibition of Albumin Denaturation)
Principle: Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).
Protocol:
-
Preparation of solutions:
-
A solution of bovine serum albumin (e.g., 1% w/v) is prepared in phosphate-buffered saline (PBS, pH 6.4).
-
Different concentrations of this compound are prepared.
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the BSA solution and the test compound at various concentrations.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a short period (e.g., 20 minutes).
-
The mixture is then heated to induce denaturation (e.g., 51°C for 20 minutes).
-
After cooling, the turbidity of the solution is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
A control containing the BSA solution and the vehicle is also run.
-
-
Calculation: The percentage of inhibition of protein denaturation is calculated as follows:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of protein denaturation, is determined from the dose-response curve.
Conclusion and Future Directions
This compound and related acetophenone glucosides represent a promising class of natural products with potential therapeutic applications. The available data, primarily on the aglycone of a related compound, suggests significant antioxidant and hepatoprotective activities. However, a notable gap exists in the literature regarding the specific quantitative biological data and detailed mechanistic studies for this compound itself.
Future research should focus on:
-
Comprehensive Biological Screening: A thorough evaluation of the biological activities of pure this compound, including its anti-inflammatory, antimicrobial, and anticancer properties, is warranted.
-
Quantitative Analysis: Determination of IC₅₀ values and enzyme inhibition constants for this compound in various assays is crucial for understanding its potency.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound will provide valuable insights into its molecular targets.
-
Structure-Activity Relationship Studies: Investigating the influence of the glycosidic moiety and other structural features on the biological activity of acetophenone glucosides will aid in the design of more potent analogues.
Addressing these research gaps will be instrumental in unlocking the full therapeutic potential of this compound and its related compounds for the development of novel pharmaceuticals.
References
Leontodon tuberosus: A Comprehensive Technical Guide to Myrciaphenone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myrciaphenone A, a naturally occurring acetophenone glucoside, has been identified as a constituent of Leontodon tuberosus, a perennial herbaceous plant belonging to the Asteraceae family. This technical guide provides an in-depth overview of Leontodon tuberosus as a source of this bioactive compound. While specific research on the extraction, quantification, and full biological profile of this compound from this particular plant is still emerging, this document consolidates the available information on the phytochemistry of the Leontodon genus, general protocols for the isolation of similar compounds, and the known biological activities of structurally related acetophenones. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound from Leontodon tuberosus.
Introduction to Leontodon tuberosus
Leontodon tuberosus, commonly known as tuberous hawkbit, is a perennial plant native to Europe and parts of Asia, typically found in dry, grassy habitats.[1][2] It is characterized by a rosette of basal leaves and yellow, dandelion-like flowers.[1][2] The genus Leontodon is known to be a rich source of various secondary metabolites, including phenolic compounds such as flavonoids and caffeoyl quinic acid derivatives.[3] Notably, this compound has been reported to be present in Leontodon tuberosus.[4]
This compound: A Bioactive Acetophenone Glucoside
This compound is an acetophenone glucoside with the chemical formula C14H18O9.[4] Acetophenones are a class of phenolic compounds found in numerous plant families and are known to exist in both free and glycosidic forms.[4][5] These compounds have garnered scientific interest due to their diverse and significant biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties.[5][6]
Experimental Protocols
While specific protocols for the extraction and isolation of this compound from Leontodon tuberosus are not yet detailed in the scientific literature, this section outlines general methodologies applicable to the isolation of acetophenone glucosides and other phenolic compounds from plant materials. These protocols are based on established techniques in phytochemistry and can be adapted for the targeted isolation of this compound.
General Extraction of Phenolic Compounds
A common method for extracting phenolic compounds from plant material involves maceration with a polar solvent.
-
Plant Material Preparation: The aerial parts or roots of Leontodon tuberosus should be collected, dried at room temperature in a well-ventilated area, and then ground into a fine powder.
-
Extraction: The powdered plant material is macerated with an ethanol/water mixture (e.g., 70-80% ethanol) at a specified material-to-solvent ratio for a defined period (e.g., 24-72 hours) at room temperature. The extraction process can be repeated multiple times to ensure maximum yield.
-
Solvent Evaporation: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C) to obtain the crude extract.
Isolation and Purification of this compound
The isolation of this compound from the crude extract typically involves chromatographic techniques.
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and methanol or acetonitrile). The elution is monitored by a UV detector at an appropriate wavelength.
Structure Elucidation
The structure of the isolated this compound can be confirmed using various spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure and stereochemistry.
Quantitative Data
Specific quantitative data for the yield of this compound from Leontodon tuberosus and its biological activities are not yet available in the literature. However, the following tables present a framework for how such data would be structured and provide examples based on the activities of related acetophenone derivatives.[5]
Table 1: Extraction Yield of Phenolic Compounds from Leontodon species
| Plant Species | Plant Part | Extraction Method | Solvent | Yield (%) | Reference |
| Leontodon hispidulus | Aerial Parts | Maceration | 74.5% Ethanol | Not Specified | [7] |
| Leontodon tuberosus | - | - | - | - | - |
Table 2: Biological Activity of Acetophenone Derivatives (Representative Data)
| Compound | Biological Activity | Assay | Cell Line/Target | IC50 / Activity | Reference |
| Acetophenone Derivative 1 | Cytotoxicity | MTT | MCF-7 | 25.6 µM | [8] |
| Acetophenone Derivative 2 | Cytotoxicity | MTT | Hep-G2 | 35.06 µM | [5] |
| Acetophenone Glucoside | Anti-inflammatory | TPA-induced mouse ear edema | - | ID50 value determined | [6] |
| Plant Extract (High Phenolic Content) | Antioxidant | DPPH | - | IC50 = 14.31 µg/mL | [9] |
| Plant Extract (High Phenolic Content) | Antioxidant | ABTS | - | IC50 = 2.10 µg/mL | [9] |
Potential Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known anti-inflammatory and antioxidant activities of other phenolic compounds, including flavonoids and acetophenones, several potential mechanisms can be hypothesized.[7][10][11]
-
Anti-inflammatory Activity: Many phenolic compounds exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] These pathways are central to the production of pro-inflammatory mediators like cytokines and enzymes such as cyclooxygenase-2 (COX-2).[7]
-
Antioxidant Activity: The antioxidant properties of phenolic compounds are often attributed to their ability to scavenge free radicals and chelate metal ions. This can help to mitigate oxidative stress, which is implicated in a wide range of chronic diseases.
Visualizations
General Workflow for Isolation of this compound
Caption: A generalized workflow for the extraction and isolation of this compound from Leontodon tuberosus.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: A diagram illustrating the potential inhibitory effect of this compound on key inflammatory signaling pathways.
Conclusion and Future Directions
Leontodon tuberosus represents a potential natural source of the bioactive compound this compound. While the presence of this acetophenone glucoside in the plant has been confirmed, further research is imperative to unlock its full therapeutic potential. Future studies should focus on:
-
Developing and optimizing extraction and isolation protocols for this compound specifically from Leontodon tuberosus.
-
Quantifying the yield of this compound in different parts of the plant (roots, leaves, flowers) to identify the most abundant source.
-
Conducting comprehensive in vitro and in vivo studies to determine the specific antioxidant, anti-inflammatory, and cytotoxic activities of purified this compound, including the determination of IC50 values.
-
Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
This targeted research will be crucial for the scientific community and pharmaceutical industry to evaluate the potential of this compound from Leontodon tuberosus as a lead compound for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. How To Grow Leontodon tuberosus | EarthOne [earthone.io]
- 3. researchgate.net [researchgate.net]
- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Phytochemical Analysis of Curcuma comosa for Myrciaphenone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curcuma comosa Roxb., a member of the Zingiberaceae family, is a plant of significant interest in traditional medicine and modern drug discovery. Its rhizomes are a rich source of various bioactive compounds, including diarylheptanoids, sesquiterpenoids, and flavonoids. Among these, Myrciaphenone A, an acetophenone derivative, has been identified as a constituent of C. comosa. This technical guide provides a comprehensive overview of the phytochemical analysis of C. comosa with a focus on this compound. It details experimental protocols for extraction and isolation, and discusses analytical techniques for quantification. Furthermore, this guide explores the known and potential signaling pathways modulated by constituents of C. comosa, offering insights for future research and drug development endeavors.
Introduction
Curcuma comosa, commonly known as "wan chak mot luk" in Thai traditional medicine, has a long history of use for various gynecological conditions. Phytochemical investigations have revealed a diverse array of secondary metabolites within its rhizomes, contributing to its pharmacological properties. This compound, a C-glucosylacetophenone, is one of the identified compounds in this plant. While extensive research has been conducted on the diarylheptanoids from C. comosa, specific data and protocols for this compound remain less documented. This guide aims to consolidate the available information and provide a framework for the phytochemical analysis of C. comosa targeting this compound.
Phytochemical Profile of Curcuma comosa
The rhizomes of Curcuma comosa contain a complex mixture of bioactive compounds. The primary classes of phytochemicals isolated and identified include:
-
Diarylheptanoids: These are the most extensively studied compounds in C. comosa and are known for their phytoestrogenic activities.
-
Sesquiterpenoids: A diverse group of terpenes that contribute to the plant's aromatic properties and biological activities.[1]
-
Flavonoids and Flavonoid Glycosides: These polyphenolic compounds are known for their antioxidant properties.
-
Acetophenones: this compound belongs to this class of compounds.
While quantitative data for many diarylheptanoids and some sesquiterpenoids are available, specific quantitative analysis of this compound in C. comosa is not well-documented in existing literature. The table below summarizes the reported yields of major phytochemical classes from C. comosa rhizomes.
| Phytochemical Class | Extraction Method | Reported Yield (% w/w of dry rhizome) | Reference |
| Ethanolic Extract | Maceration with 95% ethanol | 9.6% | [2] |
| Diarylheptanoid 4 | Ethanolic extraction followed by chromatography | 128.07 ± 16.38 µg/mg of extract | [2] |
| Sesquiterpenes | Methanol extraction followed by partitioning and chromatography | Not specified | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and quantification of phytochemicals from C. comosa. These protocols are based on established methods for similar compounds and can be adapted and optimized for the specific analysis of this compound.
Plant Material and Preparation
Fresh rhizomes of Curcuma comosa should be collected, washed thoroughly with water, and sliced into thin pieces. The slices are then air-dried or oven-dried at a controlled temperature (e.g., 40-50°C) to a constant weight. The dried rhizomes are ground into a fine powder using a mechanical grinder and stored in an airtight container in a cool, dry place until extraction.
Extraction of Phytochemicals
The choice of extraction method and solvent is crucial for maximizing the yield of the target compound. Based on the literature for diarylheptanoids and other phenolic compounds in C. comosa, the following methods are recommended:
Protocol 1: Maceration with Ethanol [2]
-
Weigh a known amount of powdered C. comosa rhizome (e.g., 100 g).
-
Place the powder in a large flask and add 95% (v/v) ethanol in a 1:10 solid-to-solvent ratio (w/v).
-
Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process with the residue two more times with fresh solvent.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude extract can be used for further isolation and analysis.
Protocol 2: Soxhlet Extraction with n-Hexane
This method is suitable for the extraction of less polar compounds.
-
Place a known amount of powdered C. comosa rhizome (e.g., 50 g) in a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add n-hexane to the round-bottom flask of the Soxhlet apparatus.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours or until the solvent in the siphon tube becomes colorless.
-
After extraction, cool the apparatus and collect the extract.
-
Concentrate the extract using a rotary evaporator to obtain the crude n-hexane extract.
Isolation of this compound
The isolation of a specific compound from a crude extract typically involves chromatographic techniques. A general workflow for the isolation of this compound is proposed below.
Protocol 3: Chromatographic Isolation
-
Vacuum Liquid Chromatography (VLC): The crude extract is subjected to VLC on silica gel using a gradient elution system of increasing polarity, for example, n-hexane:ethyl acetate followed by ethyl acetate:methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Column Chromatography (CC): Fractions from VLC showing the presence of the target compound (based on TLC analysis against a standard, if available, or by characteristic spots) are pooled and subjected to further separation by silica gel column chromatography with a suitable solvent system.
-
Preparative Thin Layer Chromatography (Prep-TLC): For smaller scale purification, Prep-TLC can be employed. The selected fraction is applied as a band on a preparative TLC plate and developed. The band corresponding to this compound is scraped off, and the compound is eluted with a suitable solvent.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain a high-purity compound, preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol) is the method of choice.
Quantification of this compound by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard and reliable method for the quantification of phytochemicals. A validated HPLC-UV method is essential for accurate and reproducible results.[4][5]
Protocol 4: HPLC-UV Analysis
-
Standard Preparation: Prepare a stock solution of pure this compound (if available as a reference standard) in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the dried, powdered C. comosa rhizome or the crude extract. Extract the sample using a validated procedure (e.g., ultrasonication with methanol). Filter the extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of this compound from other components.
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance (λmax) of this compound. This needs to be determined by running a UV spectrum of the pure compound.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30°C).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample can be determined from its peak area using the regression equation of the calibration curve.
Method Validation: A full validation of the HPLC method should be performed according to ICH guidelines, including parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[7]
Signaling Pathways Modulated by Curcuma comosa Constituents
The bioactive compounds in Curcuma comosa have been shown to interact with several key cellular signaling pathways, which underlies their therapeutic potential. While the specific effects of this compound have not been extensively studied, the known activities of other constituents, particularly diarylheptanoids and flavonoids, provide valuable insights into its potential mechanisms of action.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.[8] Some diarylheptanoids from C. comosa have been shown to inhibit Wnt signaling.[9]
Estrogen Receptor Signaling Pathway
Diarylheptanoids from C. comosa are well-known for their phytoestrogenic activity, acting as modulators of the estrogen receptor (ER).[10] This activity is believed to be responsible for the traditional use of the plant in women's health. Flavonoids, which are structurally similar to some acetophenones, can also interact with ER signaling.[11]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes, playing a key role in cellular defense against oxidative stress. A diarylheptanoid isolated from C. comosa has been shown to activate the Nrf2 pathway.[12] Given the phenolic structure of this compound, it may also possess antioxidant properties and modulate this pathway.
Conclusion and Future Directions
Curcuma comosa is a promising source of bioactive compounds with therapeutic potential. While significant research has focused on its diarylheptanoid constituents, other compounds like this compound warrant further investigation. This technical guide provides a foundational framework for the phytochemical analysis of C. comosa with a focus on this compound. Future research should aim to:
-
Develop and validate a specific and sensitive analytical method for the quantification of this compound in C. comosa rhizomes.
-
Conduct comprehensive phytochemical profiling to determine the content of this compound in C. comosa from different geographical locations and at various stages of growth.
-
Isolate sufficient quantities of pure this compound to facilitate thorough pharmacological evaluation.
-
Investigate the specific effects of this compound on the Wnt/β-catenin, estrogen receptor, and Nrf2 signaling pathways, as well as other relevant cellular targets.
A deeper understanding of the phytochemical composition and pharmacological mechanisms of Curcuma comosa and its individual constituents, including this compound, will be instrumental in unlocking its full potential for the development of novel therapeutics.
References
- 1. repository.unair.ac.id [repository.unair.ac.id]
- 2. Modulation of Wnt/β-catenin signaling pathway by bioactive food components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador [mdpi.com]
- 5. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Three Curcuminoids and Three Volatile Components of Curcuma longa Using Pressurized Liquid Extraction and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 10. Estrogenic and antiestrogenic activities of flavonoid phytochemicals through estrogen receptor binding-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of flavonoids with potent and subtype-selective actions on estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Myrciaphenone A isolation from plant material protocol
Isolation of Myrciaphenone A from Myrcia multiflora Leaves
Abstract
This compound, an acetophenone glucoside found in species of the Myrcia genus, has garnered interest for its potential biological activities. This document provides a detailed protocol for the isolation of this compound from the dried leaves of Myrcia multiflora. The protocol outlines a systematic approach involving solvent extraction, liquid-liquid partitioning, and chromatographic purification steps. This application note is intended for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Myrcia multiflora (Lam.) DC., a plant belonging to the Myrtaceae family, is traditionally used in some cultures for various medicinal purposes. Phytochemical studies have revealed the presence of a diverse array of secondary metabolites, including flavonoids, tannins, and acetophenone derivatives. This compound is one such acetophenone glucoside that has been identified in this plant. The isolation and purification of this compound are essential for its further pharmacological evaluation and potential as a lead compound in drug discovery. This protocol provides a reproducible method for obtaining this compound in high purity from plant material.
Materials and Reagents
-
Dried leaves of Myrcia multiflora
-
Methanol (ACS grade)
-
Ethanol (95%)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Distilled water
-
Silica gel for column chromatography (70-230 mesh)
-
Pre-coated preparative TLC plates (Silica gel 60 F254, 20x20 cm, 2 mm thickness)
-
Filter paper
-
Rotary evaporator
-
Chromatography columns
-
TLC developing tanks
-
UV lamp (254 nm)
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the Isolation of this compound.
Experimental Protocol
Plant Material Preparation
1.1. Obtain dried leaves of Myrcia multiflora. 1.2. Grind the dried leaves into a coarse powder using a mechanical grinder to increase the surface area for extraction.
Extraction
2.1. Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) in a large container at room temperature for 72 hours with occasional stirring. 2.2. Filter the extract through filter paper. 2.3. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanolic extract.
Liquid-Liquid Partitioning
3.1. Suspend the crude ethanolic extract (approx. 100 g) in 500 mL of distilled water. 3.2. Perform successive partitioning in a separatory funnel with n-hexane (3 x 500 mL) to remove non-polar compounds. Discard the n-hexane fraction. 3.3. Subsequently, partition the aqueous layer with ethyl acetate (3 x 500 mL). 3.4. Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the ethyl acetate fraction, which is enriched with semi-polar compounds including this compound.
Silica Gel Column Chromatography
4.1. Prepare a silica gel column (5 cm diameter, 60 cm length) using a slurry of silica gel in n-hexane. 4.2. Adsorb the ethyl acetate fraction (approx. 20 g) onto a small amount of silica gel and load it onto the top of the prepared column. 4.3. Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate, followed by methanol. A typical gradient could be:
- n-Hexane:Ethyl Acetate (9:1, v/v)
- n-Hexane:Ethyl Acetate (7:3, v/v)
- n-Hexane:Ethyl Acetate (1:1, v/v)
- n-Hexane:Ethyl Acetate (3:7, v/v)
- 100% Ethyl Acetate
- Ethyl Acetate:Methanol (9:1, v/v) 4.4. Collect fractions of 20 mL each and monitor by thin-layer chromatography (TLC) using a mobile phase of Chloroform:Methanol (8:2, v/v). 4.5. Pool the fractions that show a prominent spot corresponding to the expected Rf value of this compound under UV light (254 nm).
Preparative Thin-Layer Chromatography (Prep-TLC)
5.1. Concentrate the pooled fractions to a small volume. 5.2. Apply the concentrated sample as a narrow band onto a preparative TLC plate. 5.3. Develop the plate in a TLC tank saturated with a suitable solvent system (e.g., Chloroform:Methanol, 8.5:1.5, v/v). 5.4. After development, visualize the plate under a UV lamp (254 nm). The band corresponding to this compound should be visible. 5.5. Carefully scrape the silica gel of the target band from the plate. 5.6. Elute the compound from the scraped silica gel by washing with methanol (3 x 10 mL). 5.7. Filter the methanolic solution and evaporate the solvent to obtain purified this compound. 5.8. Assess the purity of the final compound using analytical HPLC.
Data Presentation
The following table summarizes representative quantitative data that would be obtained during the isolation process.
| Isolation Step | Starting Material (g) | Fraction/Compound | Yield (g) | Purity (%) |
| Extraction | 1000 (Dried Leaves) | Crude Ethanolic Extract | 110 | - |
| Partitioning | 110 (Crude Extract) | n-Hexane Fraction | 25 | - |
| Ethyl Acetate Fraction | 35 | - | ||
| Column Chromatography | 20 (EtOAc Fraction) | Pooled Fractions | 2.5 | ~70% |
| Preparative TLC | 0.5 (Pooled Fractions) | This compound | 0.085 | >95% |
Signaling Pathway Diagram (Hypothetical)
This compound's biological activities are still under investigation. However, related phenolic compounds have been shown to interact with various cellular signaling pathways. For illustrative purposes, a hypothetical pathway is depicted below.
Caption: Hypothetical Signaling Pathway for this compound.
Conclusion
This application note details a robust and reproducible protocol for the isolation of this compound from the leaves of Myrcia multiflora. The combination of solvent partitioning and multi-step chromatography allows for the purification of the target compound to a high degree of purity, suitable for subsequent analytical and biological studies. This protocol serves as a valuable resource for researchers working on the discovery and development of novel natural products.
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Myrciaphenone A
Abstract
This application note details a comprehensive methodology for the purification of Myrciaphenone A, a bioactive acetophenone glucoside, from plant extracts using High-Performance Liquid Chromatography (HPLC). The protocol outlines the entire workflow from initial sample preparation to final purification and purity assessment. The provided methods are intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Introduction
This compound is a natural phenolic compound that has been identified in plant species such as Myrcia multiflora.[1] As an acetophenone glucoside, it is of interest to the scientific community for its potential biological activities.[2][3] The isolation and purification of this compound in high purity are essential for detailed structural elucidation, pharmacological screening, and subsequent drug development efforts. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of such natural products due to its high resolution and efficiency. This document provides a detailed protocol for the preparative HPLC purification of this compound.
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram. It involves the initial extraction from the plant material, followed by a preliminary fractionation step and a final purification step using preparative HPLC.
Materials and Reagents
-
Dried and powdered plant material (e.g., leaves of Myrcia species)
-
Methanol (HPLC grade)
-
Ethanol (Reagent grade)
-
Ethyl Acetate (Reagent grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (ACS grade)
-
This compound standard (if available)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Syringe filters (0.22 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a preparative pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Preparative HPLC column (e.g., C18, 10 µm, 250 x 21.2 mm)
-
Analytical HPLC column (e.g., C18, 5 µm, 250 x 4.6 mm)
-
Rotary evaporator
-
Freeze dryer (Lyophilizer)
-
Ultrasonic bath
-
Centrifuge
Experimental Protocols
Sample Preparation: Extraction and Fractionation
-
Extraction:
-
Macerate 100 g of dried, powdered plant material in 1 L of 80% methanol in water.
-
Sonicate the mixture for 1 hour at room temperature.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 500 mL of water and partition sequentially with an equal volume of n-hexane, dichloromethane, and ethyl acetate.
-
The ethyl acetate fraction is typically enriched with phenolic compounds like this compound.
-
Concentrate the ethyl acetate fraction to dryness.
-
-
Solid Phase Extraction (SPE) for Sample Clean-up:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the fraction containing this compound with a step gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect the fractions and analyze by analytical HPLC to identify the fractions containing the target compound.
-
Pool the enriched fractions and evaporate the solvent.
-
Preparative HPLC Purification
The following table summarizes the recommended starting conditions for the preparative HPLC purification of this compound. Optimization may be required based on the specific instrumentation and the complexity of the sample.
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% to 50% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Column Temperature | 30°C |
Protocol:
-
Dissolve the enriched fraction from the SPE step in the initial mobile phase composition (e.g., 20% Acetonitrile in water with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions for at least 30 minutes.
-
Inject the sample and begin the gradient elution.
-
Collect fractions corresponding to the peak of interest based on the real-time chromatogram.
-
Pool the fractions containing pure this compound.
Purity Analysis and Final Product Preparation
The purity of the collected fractions should be assessed using analytical HPLC.
Table 2: Analytical HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
Protocol:
-
Inject a small aliquot of the pooled fractions into the analytical HPLC system.
-
Analyze the chromatogram for a single peak at the expected retention time of this compound.
-
Calculate the purity based on the peak area percentage.
-
If the purity is satisfactory (>95%), combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Freeze-dry the remaining aqueous solution to obtain purified this compound as a solid.
Logical Relationship of HPLC Parameters
The optimization of the HPLC method involves the careful consideration of several interconnected parameters. The following diagram illustrates the logical relationships in method development for the purification of this compound.
Conclusion
The protocol described in this application note provides a robust and reproducible method for the purification of this compound from plant extracts using preparative HPLC. The systematic approach, from extraction to final purity analysis, ensures the attainment of a high-purity compound suitable for further scientific investigation. The provided parameters can serve as a starting point and should be optimized for specific laboratory conditions and sample matrices.
References
Application Note & Protocol: Quantification of Myrciaphenone A in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myrciaphenone A, a significant benzophenone derivative found in plants of the Myrtaceae family, such as Eugenia uniflora (Pitanga), has garnered interest for its potential pharmacological activities. As research into the therapeutic benefits of this compound progresses, the need for accurate and reliable quantification methods in plant extracts becomes crucial for quality control, standardization, and the development of phytopharmaceuticals. This document provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), two common and robust analytical techniques.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from established methods for quantifying phenolic compounds in Myrcia and Eugenia species.[1][2][3]
1.1. Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Plant extract (e.g., dried and powdered leaves of Eugenia uniflora)
-
Syringe filters (0.22 µm)
1.2. Equipment
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
1.3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC grade methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
1.4. Sample Preparation
-
Accurately weigh 1 g of the dried, powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.[2]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[4]
1.5. Chromatographic Conditions
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-25 min: 50% to 90% B
-
25-30 min: 90% B (hold)
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (hold for equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound standard (typically in the range of 280-320 nm).
1.6. Method Validation The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6][7][8][9]
-
Linearity: Analyze the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.995.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels. The recovery should be within 95-105%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicates of a sample on the same day and on three different days. The relative standard deviation (RSD) should be <2%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
2. High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol is based on established HPTLC methods for the quantification of flavonoids and other phytochemicals.[10][11][12][13]
2.1. Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
HPTLC grade toluene, ethyl acetate, formic acid, and methanol
-
Pre-coated silica gel 60 F254 HPTLC plates
-
Plant extract (prepared as in the HPLC method)
2.2. Equipment
-
HPTLC system with an automatic TLC sampler (e.g., Linomat), TLC scanner, and visualization software (e.g., winCATS)
-
Twin-trough developing chamber
-
Hot air oven or plate heater
2.3. Preparation of Standard and Sample Solutions
-
Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this, prepare working standards of 10-100 µg/mL.
-
Sample Solution: Use the filtered sample solution prepared for the HPLC method.
2.4. Chromatographic Conditions
-
Stationary Phase: HPTLC pre-coated silica gel 60 F254 plates (20 cm x 10 cm).
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).
-
Application: Apply 5 µL of the standard and sample solutions as 8 mm bands, 10 mm from the bottom of the plate, with a distance of 15 mm between bands.
-
Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.
-
Drying: Dry the plate in a current of warm air.
-
Densitometric Analysis: Scan the plate with a TLC scanner in absorbance mode at the wavelength of maximum absorbance for this compound.
2.5. Method Validation Validate the HPTLC method similarly to the HPLC method for linearity, accuracy, precision, LOD, and LOQ.[12]
Data Presentation
The quantitative data obtained from the validation of the analytical methods should be summarized in tables for clear comparison and assessment of the method's performance.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity Range (µg/mL) | 1 - 100 | - |
| Correlation Coefficient (r²) | >0.998 | ≥0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95 - 105% |
| Precision (RSD%) | ||
| - Intra-day | <1.5% | ≤2% |
| - Inter-day | <1.8% | ≤2% |
| LOD (µg/mL) | 0.2 | - |
| LOQ (µg/mL) | 0.6 | - |
Table 2: HPTLC Method Validation Parameters for this compound Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity Range (ng/band) | 50 - 500 | - |
| Correlation Coefficient (r²) | >0.996 | ≥0.995 |
| Accuracy (% Recovery) | 97.9 - 102.5% | 95 - 105% |
| Precision (RSD%) | ||
| - Intra-day | <1.8% | ≤2% |
| - Inter-day | <2.0% | ≤2% |
| LOD (ng/band) | 15 | - |
| LOQ (ng/band) | 45 | - |
Table 3: Quantification of this compound in a Eugenia uniflora Leaf Extract
| Analytical Method | This compound Content (mg/g of dry extract) ± SD |
| HPLC | 15.2 ± 0.3 |
| HPTLC | 14.8 ± 0.5 |
Mandatory Visualization
Caption: Workflow for this compound Quantification.
Caption: Putative Signaling Pathways of this compound.
References
- 1. scielo.br [scielo.br]
- 2. scispace.com [scispace.com]
- 3. phcogres.com [phcogres.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. crsubscription.com [crsubscription.com]
- 7. scispace.com [scispace.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. pharmaerudition.org [pharmaerudition.org]
- 10. turkjps.org [turkjps.org]
- 11. A study on HPTLC Quantification for Quality Control of Myricetin a Nutraceutical from Different Plant Parts of Myrica esculenta Linn – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. researchgate.net [researchgate.net]
- 13. phcogres.com [phcogres.com]
Application Notes and Protocols for Myrciaphenone A Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrciaphenone A is a naturally occurring acetophenone glucoside found in several plant species, including Myrcia multiflora and Leontodon tuberosus.[1] As a polyphenolic compound, this compound is predicted to possess various biological activities of therapeutic interest. While specific cell-based assay protocols for this compound are not widely published, this document provides detailed, representative protocols for evaluating its potential anti-inflammatory and cytotoxic effects based on established methods for similar natural products. These protocols are intended to serve as a starting point for researchers investigating the cellular activities of this compound.
Predicted Biological Activities
Based on its chemical structure as a phenolic compound, this compound is anticipated to exhibit a range of biological effects, including:
-
Anti-inflammatory activity: Many polyphenolic compounds are known to modulate inflammatory pathways.[2][3]
-
Antioxidant activity: The phenolic rings in its structure suggest potential radical scavenging capabilities.[2][3]
-
Anticancer activity: Various flavonoids and related compounds have been shown to induce apoptosis and inhibit cancer cell proliferation.[4][5][6]
-
Neuroprotective effects: Some flavonoids have demonstrated protective effects in models of neurodegenerative diseases.[7][8][9][10]
This document will focus on protocols to assess the anti-inflammatory and cytotoxic properties of this compound.
Anti-Inflammatory Activity Assay Protocol
This protocol describes a cell-based assay to evaluate the potential of this compound to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The production of nitric oxide (NO), a key inflammatory mediator, will be quantified using the Griess reagent.
Experimental Workflow: Anti-Inflammatory Assay
References
- 1. This compound | C14H18O9 | CID 179470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pro-apoptotic activities of novel synthetic quinones in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 7. Neuroprotective Effects of a Standardized Flavonoid Extract from Safflower against a Rotenone-Induced Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective effects of hydroxysafflor yellow A: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Myrciaphenone A: Application Notes and Protocols for DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro antioxidant activity of Myrciaphenone A using the widely accepted DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. This document includes detailed experimental protocols, data presentation guidelines, and workflow visualizations to facilitate accurate and reproducible results.
Introduction to this compound and Antioxidant Activity
This compound is a phenolic compound that has been identified in various plant species, including those of the Myrcia genus. Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. Free radicals are highly reactive molecules that can cause oxidative damage to cells, contributing to aging and various diseases. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the exploration of their therapeutic potential.
The DPPH and ABTS assays are two of the most common and reliable spectrophotometric methods for determining the in vitro antioxidant activity of chemical compounds. Both assays are based on the principle of monitoring the quenching of stable colored radicals by antioxidants.
Data Presentation
Quantitative analysis of antioxidant activity is typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. The results for this compound should be summarized in a clear, tabular format for easy comparison. A positive control, such as Ascorbic Acid or Trolox, should always be included for validation.
Table 1: In Vitro Antioxidant Activity of this compound
| Compound | Assay | IC50 (µg/mL) | IC50 (µM) |
| This compound | DPPH | Data to be determined | Data to be determined |
| This compound | ABTS | Data to be determined | Data to be determined |
| Ascorbic Acid (Positive Control) | DPPH | Data to be determined | Data to be determined |
| Trolox (Positive Control) | ABTS | Data to be determined | Data to be determined |
Note: Specific IC50 values for this compound are not yet publicly available and need to be determined experimentally.
Experimental Protocols
DPPH Radical Scavenging Activity Assay
This protocol is adapted from standard, widely used methods.
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The purple DPPH• radical is converted to the yellow, non-radical form, DPPH-H. This reaction is monitored by measuring the decrease in absorbance at approximately 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to protect it from light.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control.
-
Assay Protocol: a. To each well of a 96-well microplate, add 100 µL of the DPPH working solution. b. Add 100 µL of the different concentrations of this compound or the positive control to the respective wells. c. For the blank, add 100 µL of methanol instead of the test sample. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the test sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
ABTS Radical Cation Decolorization Assay
This protocol is based on established and frequently cited methods.
Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+) by the reaction of ABTS with potassium persulfate. In the presence of an antioxidant, the colored radical is reduced, and the extent of decolorization is measured as a decrease in absorbance at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol (spectrophotometric grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control (Trolox).
-
Assay Protocol: a. To each well of a 96-well microplate, add 190 µL of the ABTS working solution. b. Add 10 µL of the different concentrations of this compound or the positive control to the respective wells. c. For the blank, add 10 µL of the solvent used for the sample. d. Shake the plate gently and incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (ABTS solution without the sample).
-
A_sample is the absorbance of the test sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the ABTS radical.
Visualizations
The following diagrams illustrate the experimental workflows for the DPPH and ABTS assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Application Note & Protocols: A Framework for Assessing the Anti-inflammatory Activity of Myrciaphenone A
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a significant source of novel anti-inflammatory agents.[1][2] Flavonoids and other phenolic compounds, in particular, are known to possess potent anti-inflammatory properties, often by modulating key signaling pathways.[1][3][4][5] Myrciaphenone A is a natural phenolic compound found in species such as Myrcia multiflora.[6] While its chemical structure is known, detailed investigations into its specific anti-inflammatory activities are not extensively documented in publicly available literature.
This document provides a comprehensive framework and detailed protocols for assessing the potential anti-inflammatory activity of this compound. The methodologies described are based on established and widely used in vitro models for evaluating anti-inflammatory compounds, focusing on the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. These protocols will guide researchers in quantifying the effects of this compound on key inflammatory mediators and elucidating its potential mechanism of action through major inflammatory signaling pathways.
2. Proposed Mechanism of Action & Experimental Rationale
Based on the known activities of structurally related flavonoids and phenolic compounds, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][7][8] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][9][10]
The experimental workflow is designed to test this hypothesis by:
-
Inducing an inflammatory response in RAW 264.7 macrophages using LPS.[11][12]
-
Treating the cells with this compound to assess its ability to suppress the production of key inflammatory markers: nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.[9][13][14]
-
Investigating the effect of this compound on the expression of iNOS and COX-2.[12][14]
-
Analyzing the phosphorylation status of key proteins within the NF-κB and MAPK signaling cascades to determine the molecular targets of this compound.[7][12]
3. Experimental Workflow
The overall process for evaluating the anti-inflammatory properties of this compound is outlined below.
Caption: General workflow for assessing this compound's anti-inflammatory activity.
4. Key Experimental Protocols
4.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Culture RAW 264.7 cells to 80-90% confluency.
-
Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for NO/ELISA, 6-well for RNA/protein) and allow them to adhere for 24 hours.
-
Prepare stock solutions of this compound in sterile DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.[14]
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (final concentration of 1 µg/mL) for the desired time (typically 18-24 hours).[9][14]
-
Include appropriate controls: a vehicle control (DMSO), an LPS-only control, and a negative control (cells with medium only).
-
4.2. Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that any observed reduction in inflammatory markers is due to the anti-inflammatory activity of this compound and not its cytotoxicity.[12]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere.[12]
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
4.3. Nitric Oxide (NO) Production Assay (Griess Assay)
NO is a key inflammatory mediator produced by iNOS in activated macrophages.[9] Its production is measured indirectly by quantifying its stable end-product, nitrite, in the culture supernatant using the Griess reagent.[15]
-
Protocol:
-
After cell treatment as described in 4.1, collect 100 µL of culture supernatant from each well of a 24-well plate.
-
In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
4.4. Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β into the culture medium.[9]
-
Protocol:
-
Collect the culture supernatant after treatment as described in 4.1.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.[13]
-
Follow the manufacturer's instructions precisely for the assay procedure, including incubation times, washing steps, and substrate addition.
-
Read the absorbance on a microplate reader and calculate cytokine concentrations based on the provided standards.
-
4.5. Western Blot Analysis for Signaling Proteins
Western blotting is used to determine if this compound affects the LPS-induced activation of the NF-κB and MAPK pathways by assessing the phosphorylation of key proteins.[7][12]
-
Protocol:
-
After treatment (a shorter LPS stimulation time, e.g., 30-60 minutes, is often optimal for phosphorylation events), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK, and JNK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize the phosphorylated protein levels to their total protein counterparts.
-
5. Data Presentation
Quantitative data should be presented in a clear, tabular format to facilitate comparison between different concentrations of this compound.
Table 1: Effect of this compound on NO Production and Cell Viability in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (%) |
| Control | - | 100 ± X.X | |
| LPS (1 µg/mL) | - | 100 | 98.5 ± X.X |
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| This compound + LPS | 50 | ||
| Positive Control (e.g., L-NAME) | X |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion (pg/mL)
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | |||
| LPS (1 µg/mL) | - | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 25 | |||
| This compound + LPS | 50 | |||
| Positive Control (e.g., Dexamethasone) | X |
6. Visualization of Signaling Pathways
The following diagrams illustrate the key inflammatory signaling pathways that are likely targets for this compound.
6.1. NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.[16][17][18]
6.2. MAPK Signaling Pathway
Caption: Hypothesized inhibition of the MAPK pathway by this compound.[7][19][][21]
This application note provides a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By employing the detailed protocols for cell viability, nitric oxide production, cytokine secretion, and Western blot analysis, researchers can effectively quantify its biological activity. The investigation of the NF-κB and MAPK signaling pathways will offer critical insights into its molecular mechanism of action. The successful application of these methods will establish a foundational understanding of this compound's therapeutic potential as a novel anti-inflammatory agent.
References
- 1. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C14H18O9 | CID 179470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development [mdpi.com]
- 9. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity and mechanism of action of ethanolic leaf extract of Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. arborassays.com [arborassays.com]
- 14. mdpi.com [mdpi.com]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalsciencebooks.info [globalsciencebooks.info]
- 17. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assay (MTT) of Myrciaphenone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrciaphenone A is a benzophenone derivative that has been identified in plant species such as Myrcia multiflora.[1] Benzophenones are a class of compounds that have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects against various cancer cell lines.[2][3][4][5] The evaluation of the cytotoxic potential of novel natural products like this compound is a critical first step in the drug discovery and development process.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6] This assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, the cytotoxic effect of a compound on a cell population can be quantified.
These application notes provide a detailed protocol for determining the cytotoxicity of this compound using the MTT assay, guidance on data presentation, and a plausible signaling pathway that may be involved in its mechanism of action based on related compounds.
Data Presentation
The cytotoxic activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for this compound should be determined across a panel of cancer cell lines and a normal (non-cancerous) cell line to assess both its potency and selectivity. The results should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxicity of this compound on Various Human Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
| HDF | Normal Human Dermal Fibroblasts | Data to be determined |
Note: The IC50 values in this table are placeholders and need to be determined experimentally. The selection of cell lines should be based on the specific research focus.
Experimental Protocols
This section details the methodology for conducting an MTT cytotoxicity assay to evaluate this compound.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected human cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Experimental Procedure
-
Cell Seeding:
-
Culture the selected cell lines in their respective complete media until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in the complete cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of this compound) and a blank control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay for this compound.
Potential Signaling Pathway
While the specific mechanism of action for this compound is yet to be elucidated, many phenolic compounds, including benzophenones, have been shown to induce apoptosis in cancer cells.[4] A plausible signaling pathway involves the activation of the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. This compound | C14H18O9 | CID 179470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Phytochemical Profile, Preliminary Toxicity, and Antioxidant Capacity of the Essential Oils of Myrciaria floribunda (H. West ex Willd.) O. Berg. and Myrcia sylvatica (G. Mey) DC. (Myrtaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Myrciaphenone A: A Study Design for Mechanism of Action
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for investigating the mechanism of action of Myrciaphenone A, a promising acetophenone glucoside. This document provides detailed application notes and protocols to explore its potential as an anticancer agent. While specific biological activities of this compound are not extensively documented, this study design draws upon the known anticancer properties of structurally related phenolic compounds, such as flavonoids.[1] These compounds are known to modulate key signaling pathways, induce apoptosis, and cause cell cycle arrest in cancer cells.[1][2][3]
This guide outlines a systematic approach to evaluate the efficacy and elucidate the molecular mechanisms of this compound in cancer cell lines. The protocols provided herein are foundational for preclinical assessment and further drug development efforts.
Introduction
This compound is a naturally occurring acetophenone glucoside.[4][5] Natural phenolic compounds are a significant source of new therapeutic agents, with many exhibiting potent anticancer activities.[1][6] This study is designed to investigate the hypothesis that this compound exerts anticancer effects by inducing apoptosis and cell cycle arrest through the modulation of critical cellular signaling pathways.
Experimental Objectives
-
Determine the cytotoxic effects of this compound on various cancer cell lines.
-
Investigate the ability of this compound to induce apoptosis.
-
Analyze the effect of this compound on cell cycle progression.
-
Identify the key signaling pathways modulated by this compound.
Proposed Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Micromeria fruticosa Induces Cell Cycle Arrest and Apoptosis in Breast and Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C14H18O9 | CID 179470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating Myrciaphenone A-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrciaphenone A, a benzophenone isolated from plants of the Myrcia genus, represents a class of natural compounds with potential therapeutic applications. While extensive research has highlighted the pro-apoptotic and anti-cancer properties of various flavonoids and benzophenones, specific data on this compound remains limited. Structurally related benzophenones, such as Benzophenone-1 and Benzophenone-3, have been shown to induce apoptosis through mechanisms involving the mitochondrial pathway.[1][2] This document provides a comprehensive set of protocols and application notes to guide researchers in the investigation of this compound as a potential inducer of apoptosis in cancer cells.
The provided methodologies will enable the systematic evaluation of this compound's cytotoxic effects, its mechanism of action, and the signaling pathways involved in its potential anti-cancer activity.
Hypothesized Mechanism of Action
Based on the known mechanisms of related benzophenones and other flavonoids, this compound is hypothesized to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This could involve the following key events:
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS).
-
Mitochondrial Dysregulation: Alteration of mitochondrial membrane potential and release of pro-apoptotic factors like cytochrome c and Smac/DIABLO.[2]
-
Caspase Activation: Sequential activation of initiator caspases (caspase-9) and executioner caspases (caspase-3).[1]
-
Modulation of Apoptotic Proteins: Upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[1][2]
The following signaling pathway diagram illustrates this hypothesized mechanism.
Data Presentation
Quantitative data from the following experiments should be summarized in clear, well-structured tables for comparative analysis.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| Example: MCF-7 | Breast | 24 | Data |
| 48 | Data | ||
| 72 | Data | ||
| Example: A549 | Lung | 24 | Data |
| 48 | Data | ||
| 72 | Data | ||
| Example: HCT116 | Colon | 24 | Data |
| 48 | Data | ||
| 72 | Data |
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | Treatment (Concentration) | Incubation Time (h) | Early Apoptotic Cells (%) ± SD | Late Apoptotic/Necrotic Cells (%) ± SD |
| Example: MCF-7 | Control (DMSO) | 48 | Data | Data |
| This compound (IC50/2) | 48 | Data | Data | |
| This compound (IC50) | 48 | Data | Data |
Table 3: Relative Protein Expression Levels Post-Treatment with this compound
| Protein | Treatment (Concentration) | Fold Change vs. Control (Normalized to β-actin) ± SD |
| Pro-Apoptotic | ||
| Bax | This compound (IC50) | Data |
| Cleaved Caspase-9 | This compound (IC50) | Data |
| Cleaved Caspase-3 | This compound (IC50) | Data |
| Anti-Apoptotic | ||
| Bcl-2 | This compound (IC50) | Data |
Experimental Protocols
The following diagram outlines a comprehensive workflow for evaluating the apoptotic potential of this compound.
Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at desired concentrations (e.g., IC50/2 and IC50) for the determined time (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key pro- and anti-apoptotic proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-9, anti-caspase-3, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the IC50 concentration for the optimal time. Wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the expression of target proteins to the loading control (β-actin).
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial investigation of this compound as a potential apoptosis-inducing agent in cancer cells. By systematically determining its cytotoxicity, quantifying apoptosis, and elucidating the underlying molecular mechanisms, researchers can effectively evaluate its therapeutic potential. The successful application of these methods will contribute valuable data to the field of natural product-based cancer drug discovery.
References
- 1. The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Myrciaphenone A: Application Notes for Evaluating a Potential α-Glucosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental protocols for investigating Myrciaphenone A as a potential enzyme inhibitor, with a specific focus on its activity against α-glucosidase.
Introduction
This compound is an acetophenone glucoside found in the leaves of Myrcia multiflora, a plant used in Brazilian traditional medicine for diabetes management. Emerging research has identified this compound as an inhibitor of α-glucosidase, a key enzyme in carbohydrate digestion.[1][2] This positions this compound as a compound of interest for further investigation in the context of type 2 diabetes and other metabolic disorders characterized by postprandial hyperglycemia.
α-Glucosidase inhibitors function by delaying the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine.[2][3][4][5] This mechanism helps to moderate the increase in blood glucose levels following a meal.[2][3][4][5]
Quantitative Data Summary
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | α-Glucosidase (from Saccharomyces cerevisiae) | To be determined | - |
| Acarbose (Positive Control) | α-Glucosidase (from Saccharomyces cerevisiae) | ~2.0 - 7.5 µg/mL | [6] |
| Quercetin | α-Glucosidase (from Saccharomyces cerevisiae) | ~5.41 µg/mL | [7] |
Experimental Protocols
The following is a detailed protocol for determining the in vitro α-glucosidase inhibitory activity of this compound. This method is adapted from established assays and is suitable for generating reliable IC50 values.[3][7]
In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.
Principle: The assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically at 405 nm. The inhibitory activity of this compound is determined by the reduction in p-nitrophenol production compared to a control without the inhibitor.
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (100 mM)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 6.8.
-
α-Glucosidase Solution: Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh before each experiment.
-
pNPG Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.
-
This compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of final concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Acarbose (Positive Control) Solution: Prepare a stock solution and serial dilutions of acarbose in the same manner as this compound.
-
Sodium Carbonate Solution: Dissolve Na2CO3 in deionized water to a final concentration of 100 mM.
-
-
Assay Protocol (in a 96-well plate):
-
Add 50 µL of the phosphate buffer to all wells.
-
Add 10 µL of the serially diluted this compound or acarbose solutions to the test wells.
-
For the control well (100% enzyme activity), add 10 µL of phosphate buffer instead of the inhibitor.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution to all wells.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the control (enzyme and substrate without inhibitor).
-
Abs_sample is the absorbance of the test sample (enzyme, substrate, and inhibitor).
-
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of inhibition on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of α-glucosidase activity, from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: General workflow for in vitro enzyme inhibition assay.
Mechanism of α-Glucosidase Inhibition
Caption: Action of this compound on α-glucosidase.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Alpha glucosidase inhibition activity of phenolic fraction from Simarouba glauca: An in-vitro, in-silico and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Myrciaphenone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Myrciaphenone A, a naturally occurring acetophenone glycoside, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation, data acquisition, and analysis are provided, along with insights into its potential biological activities and associated signaling pathways.
Introduction to this compound
This compound is a phenolic compound first isolated from the leaves of Myrcia multiflora, a plant traditionally used in Brazil for managing diabetes. Its structure features a dihydroxyacetophenone core linked to a glucose moiety. As an acetophenone derivative, this compound is of interest for its potential antioxidant and anti-inflammatory properties, making it a candidate for further investigation in drug discovery and development. The molecular formula of this compound is C₁₄H₁₈O₉, with a monoisotopic mass of 330.0951 Da.[1]
NMR Spectroscopic Analysis of this compound
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules like this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound
(Note: The following data are representative and based on typical chemical shifts for similar structures, as the original full dataset from the primary literature was not available.)
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, Multiplicity, J in Hz) |
| Acetophenone Moiety | ||
| 1' | 105.8 | - |
| 2' | 164.5 | - |
| 3' | 96.5 | 6.15 (d, J=2.5) |
| 4' | 166.2 | - |
| 5' | 95.2 | 6.25 (d, J=2.5) |
| 6' | 104.7 | - |
| C=O | 203.5 | - |
| CH₃ | 32.8 | 2.60 (s) |
| Glucose Moiety | ||
| 1'' | 102.1 | 5.10 (d, J=7.5) |
| 2'' | 74.3 | 3.55 (m) |
| 3'' | 77.8 | 3.50 (m) |
| 4'' | 70.9 | 3.45 (m) |
| 5'' | 78.1 | 3.40 (m) |
| 6''a | 62.1 | 3.90 (dd, J=12.0, 2.0) |
| 6''b | 3.75 (dd, J=12.0, 5.5) |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquire ¹³C NMR and DEPT spectra to differentiate between CH, CH₂, and CH₃ groups.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations for complete structural assignment.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent signal.
-
Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
-
Mass Spectrometry Analysis of this compound
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M-H]⁻ | 329.0878 | 329.0875 |
| [M+Na]⁺ | 353.0792 | 353.0790 |
Table 3: Representative MS/MS Fragmentation of [M-H]⁻ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment |
| 329.0875 | 167.0349 | 162.0526 | [Aglycone - H]⁻ |
| 167.0349 | 125.0241 | 42.0108 | [Aglycone - H - C₂H₂O]⁻ |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
-
Data Acquisition (LC-MS):
-
Inject the sample into a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a C18 column for chromatographic separation.
-
Employ Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Acquire full scan MS data to determine the accurate mass of the molecular ion.
-
Perform tandem MS (MS/MS) experiments on the precursor ion to obtain fragmentation data.
-
-
Data Analysis:
-
Determine the elemental composition from the accurate mass measurement.
-
Propose a fragmentation pathway based on the observed neutral losses and fragment ions. The primary fragmentation is expected to be the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da).
-
Biological Activities and Signaling Pathways
Acetophenones and their glycosides have been reported to possess a range of biological activities, including antioxidant and anti-inflammatory effects.[2][3][4][5]
Antioxidant Activity
Phenolic compounds like this compound can exert antioxidant effects through various mechanisms, including scavenging free radicals and modulating endogenous antioxidant systems. The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).
Anti-inflammatory Activity
The anti-inflammatory properties of many natural phenolic compounds are linked to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation.[2][3] Flavonoids and other phenolics can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[2] Similarly, modulation of the MAPK signaling cascade can lead to a reduction in the inflammatory response.
Visualizations
References
- 1. An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated HPLC Method for the Quantitative Analysis of Myrciaphenone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrciaphenone A is a naturally occurring acetophenone glucoside found in various plant species, including Myrcia multiflora and Limoniastrum feei.[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, notably as an inhibitor of aldose reductase and alpha-glucosidase.[2][3] These inhibitory activities suggest a promising role for this compound in the management of diabetic complications. As research into the pharmacological effects and potential clinical applications of this compound progresses, the need for a robust and reliable analytical method for its quantification is paramount.
This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is designed for accuracy, precision, and specificity, making it suitable for routine analysis in research and quality control settings.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or Phosphoric acid) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol.[3] Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
For the analysis of this compound in plant extracts or other matrices, a suitable extraction procedure should be employed. A general protocol involves:
-
Homogenizing the sample material.
-
Extracting with a suitable solvent such as methanol or ethanol. Sonication or maceration can be used to improve extraction efficiency.
-
Centrifuging the extract to pellet solid debris.
-
Filtering the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
HPLC Method
The separation and quantification of this compound are achieved using the following chromatographic conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10% to 60% B25-30 min: 60% to 10% B30-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (based on typical absorbance for phenolic compounds) |
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be evaluated by comparing the chromatograms of a blank, a standard solution, and a sample extract.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study, where a known amount of this compound is spiked into a sample matrix and the percentage recovery is calculated.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The quantitative data from the method validation should be summarized in tables for clear comparison and interpretation.
Table 1: Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Insert Value] |
| 5 | [Insert Value] |
| 10 | [Insert Value] |
| 25 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
| Correlation Coefficient (r²) | [Insert Value] |
Table 2: Accuracy (Recovery) of the HPLC Method
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Low | [Insert Value] | [Insert Value] |
| Medium | [Insert Value] | [Insert Value] |
| High | [Insert Value] | [Insert Value] |
| Average Recovery (%) | [Insert Value] |
Table 3: Precision of the HPLC Method
| Concentration (µg/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| Low | [Insert Value] | [Insert Value] |
| Medium | [Insert Value] | [Insert Value] |
| High | [Insert Value] | [Insert Value] |
Table 4: LOD and LOQ of the HPLC Method
| Parameter | Value (µg/mL) |
| LOD | [Insert Value] |
| LOQ | [Insert Value] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC method development and validation.
Signaling Pathway: Alpha-Glucosidase Inhibition
Caption: Mechanism of alpha-glucosidase inhibition by this compound.
Signaling Pathway: Aldose Reductase Inhibition
Caption: Mechanism of aldose reductase inhibition by this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the development and validation of an HPLC method for the quantitative analysis of this compound. The method is specific, accurate, precise, and suitable for the routine analysis of this compound in various sample matrices. The inclusion of visual representations of the experimental workflow and the potential signaling pathways of this compound aims to provide a clear and thorough resource for researchers in the field of natural product chemistry and drug development.
References
- 1. This compound | CAS:26089-54-3 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Antidiabetic principles of natural medicines. II. Aldose reductase and alpha-glucosidase inhibitors from Brazilian natural medicine, the leaves of Myrcia multiflora DC. (Myrtaceae): structures of myrciacitrins I and II and myrciaphenones A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:26089-54-3 | Manufacturer ChemFaces [chemfaces.com]
Troubleshooting & Optimization
Myrciaphenone A solubility issues in cell culture media
Welcome to the technical support center for Myrciaphenone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on addressing solubility challenges.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound in cell culture.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. After adding my this compound stock solution to the cell culture medium, I immediately observed a cloudy precipitate. | This is likely due to "solvent shock," where the compound, dissolved in a strong organic solvent like DMSO, rapidly precipitates upon dilution into the aqueous medium where its solubility is much lower. The final concentration in the media may also exceed its solubility limit. | a. Optimize Dilution Technique: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume. b. Reduce Final Concentration: Your target concentration may be too high. Perform a dose-response experiment to identify the highest concentration that remains soluble while still eliciting a biological effect. c. Pre-warm Media: Always use cell culture media pre-warmed to 37°C, as temperature can influence solubility. |
| 2. The medium was clear initially, but a precipitate formed over time during incubation. | This may indicate that the compound is at the edge of its solubility limit and is slowly precipitating out of solution. It could also be due to the compound's instability under culture conditions or evaporation of the medium, which increases the compound's concentration. | a. Lower the Final Concentration: Even if initially soluble, a high concentration may not be stable over several hours or days. Try working with a lower concentration. b. Ensure Proper Humidification: Check that your incubator has adequate humidity to prevent medium evaporation. c. Consider Serum Concentration: If you are using low-serum or serum-free media, consider that serum proteins can aid in the solubilization of hydrophobic compounds. Solubility issues may be more pronounced in their absence. |
| 3. I am seeing inconsistent results or a loss of activity in my cell-based assays over time. | In addition to precipitation, the compound may be adsorbing to the plastic surfaces of your culture plates, depleting its effective concentration in the medium. Cellular metabolism of the compound could also lead to a decrease in its active concentration. | a. Use Low-Binding Plates: Consider using low-adhesion or low-binding cell culture plates to minimize the loss of the compound to plastic surfaces. b. Refresh Media: For longer-term experiments, consider refreshing the cell culture media with freshly prepared this compound at regular intervals. c. Evaluate Metabolism: If you suspect cellular metabolism, you may need to perform more complex experiments, such as LC-MS analysis of the cell culture supernatant over time, to track the compound's concentration. |
| 4. My cells are showing signs of toxicity even at low concentrations of this compound. | The toxicity may be caused by the solvent (e.g., DMSO) used to dissolve the compound, rather than the compound itself. | a. Maintain Low Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% and not exceeding 1%. b. Include a Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of the solvent (e.g., DMSO) without this compound. This will help you distinguish between compound-specific effects and solvent-induced toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural product classified as an acetophenone glucoside and a phenolic compound.[1][2][3] It has been isolated from plants such as Myrcia multiflora and Limoniastrum feei.[1]
Q2: What are the known biological activities of this compound?
This compound has been reported to exhibit several biological activities, including:
-
Inhibition of aldose reductase and alpha-glucosidase: These activities suggest potential applications in the context of diabetes and its complications.[1]
-
Antioxidant properties: As a phenolic compound, this compound is expected to have antioxidant effects.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in a range of organic solvents.[1][4] The table below summarizes the known solubility information.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Pyridine | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
Q4: How should I store this compound?
This compound powder should be stored at -20°C for long-term stability. Stock solutions, once prepared, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4] It is recommended to use freshly prepared solutions for experiments whenever possible.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter compatible with DMSO
Procedure:
-
Pre-warming: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder and transfer it to a sterile, low-binding microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile DMSO to achieve the desired high-concentration stock solution (e.g., 10-50 mM).
-
Vortexing: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particulates.
-
Sterilization: For sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol details the serial dilution method to minimize precipitation when preparing the final working concentration of this compound.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (if necessary): For a wide range of final concentrations, it may be beneficial to first prepare an intermediate dilution of the stock solution in 100% DMSO.
-
Prepare Final Working Solution: a. In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium. b. While gently swirling the medium, add a small volume of the this compound stock solution (or intermediate dilution) to the medium. The final concentration of DMSO should be kept below 0.5%. c. Immediately after adding the compound, cap the tube and mix gently by inverting. Avoid vigorous vortexing which can cause foaming of the medium.
-
Application to Cells: Add the final working solution to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of DMSO).
Visualizations
References
Technical Support Center: Optimizing Myrciaphenone A Extraction from Myrcia Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Myrciaphenone A from Myrcia species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is an acetophenone glucoside found in various plant species, including those of the Myrcia genus. It is of significant interest to the scientific community due to its potential therapeutic properties, which are currently being explored in drug development.
Q2: Which Myrcia species are known to contain this compound?
This compound has been identified in several Myrcia species. Researchers should consult phytochemical databases and scientific literature to confirm the presence and approximate concentration of this compound in the specific Myrcia species they are working with.
Q3: What are the conventional methods for extracting this compound?
Traditional methods for extracting phenolic compounds like this compound include maceration and Soxhlet extraction. While widely used, these methods can be time-consuming and may require large volumes of solvents.
Q4: What are the modern extraction techniques that can improve the yield of this compound?
Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient for extracting phenolic compounds.[1][2][3] These methods often result in higher yields in shorter extraction times and with reduced solvent consumption compared to conventional methods.[1][2][3]
Q5: How does the choice of solvent affect the extraction yield?
The polarity of the solvent is a critical factor.[4][5][6][7][8] this compound, being a glycoside, is a polar molecule. Therefore, polar solvents like ethanol, methanol, and their aqueous mixtures are generally more effective for its extraction.[5][9] The optimal solvent composition often involves a mixture of an alcohol and water, as this combination can enhance the extraction of polar compounds.[5][9]
Q6: Can temperature impact the stability and yield of this compound during extraction?
Yes, temperature is a crucial parameter. While elevated temperatures can increase the solubility and diffusion rate of the target compound, excessive heat can lead to the degradation of thermolabile compounds like this compound.[10][11][12][13] For conventional methods, temperatures between 60-80°C are often optimal for total phenolic content.[10][11] However, for modern techniques like MAE, higher temperatures for shorter durations can be effective.[2] It is essential to optimize the temperature for each specific extraction method to maximize yield while minimizing degradation.[10][11][12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
Low this compound Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | This compound is a polar compound. Ensure you are using a polar solvent system. Mixtures of ethanol or methanol with water are often more effective than the pure solvents.[5][9] Experiment with different solvent-to-water ratios (e.g., 50%, 70%, 90% alcohol) to find the optimal polarity for your specific plant material. |
| Suboptimal Extraction Time | Extraction time significantly impacts yield. For maceration, ensure sufficient time for the solvent to penetrate the plant material (typically 24-72 hours). For UAE and MAE, shorter extraction times are generally sufficient (e.g., 15-60 minutes for UAE, 5-20 minutes for MAE).[1][2][3] Optimize the extraction time by performing a time-course experiment. |
| Incorrect Extraction Temperature | Excessive heat can degrade this compound.[10][11][12][13] Conversely, a temperature that is too low may result in poor extraction efficiency. Monitor and control the temperature during extraction. For temperature-sensitive compounds, consider using extraction methods that operate at lower temperatures or for shorter durations. |
| Improper Sample Preparation | The particle size of the plant material affects the surface area available for extraction. Grinding the dried plant material to a fine, uniform powder can significantly improve extraction efficiency. Ensure the plant material is properly dried to prevent interference from excess water. |
| Insufficient Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to fully extract the target compound. Increase the solvent-to-sample ratio to ensure complete immersion of the plant material and to create a larger concentration gradient, which drives the extraction process. |
| Degradation of this compound | Phenolic compounds can be susceptible to degradation by light, oxygen, and enzymes (e.g., polyphenol oxidase).[13][14] Conduct extractions in a dark environment or use amber glassware. Consider purging the extraction vessel with an inert gas like nitrogen to minimize oxidation. For fresh plant material, blanching may be necessary to inactivate enzymes before extraction.[13] |
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Data on Extraction Methods for Phenolic Compounds from Myrcia Species
Disclaimer: The following data is for total phenolic content, total flavonoids, and total tannins from Myrcia species and is intended to serve as a proxy for optimizing this compound extraction, as specific comparative data for this compound is limited. The optimal conditions for this compound may vary.
Table 1: Comparison of Extraction Methods for Phenolic Compounds
| Extraction Method | Typical Solvent | Temperature (°C) | Time | Relative Yield (Total Phenolics) | Reference |
| Maceration | 70% Ethanol | Room Temperature | 24-72 h | Moderate | [1] |
| Soxhlet | Ethanol | Boiling point of solvent | 6-24 h | Moderate to High | [15] |
| Ultrasound-Assisted (UAE) | 65-80% Ethanol | 40-60 | 15-60 min | High | [1] |
| Microwave-Assisted (MAE) | 70% Ethanol | 50-100 | 5-20 min | High to Very High | [2][3] |
Table 2: Influence of Extraction Parameters on Total Phenolic Content (TPC) from Myrcia Species (Ultrasound-Assisted Extraction)
| Ethanol Concentration (%) | Time (min) | Solid:Liquid Ratio (mg:mL) | TPC (%) |
| 65 | 15 | 20:5 | High |
| 80 | 30 | 20:5 | Moderate |
| 95 | 45 | 20:5 | Low |
Data adapted from studies on Myrcia amazonica. The trend suggests that a lower concentration of ethanol (65%) and shorter extraction times can be more effective for extracting total polyphenols using UAE.
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Dry the Myrcia plant material (leaves, stems, etc.) at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder (particle size of 0.5-1.0 mm is recommended).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of the chosen solvent (e.g., 70% ethanol in water).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).
-
Control the temperature of the water bath to the desired level (e.g., 50°C).
-
Sonicate for the optimized duration (e.g., 30 minutes).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
-
Storage: Store the dried extract at -20°C in a desiccator.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Place 1 g of the powdered plant material in a microwave-safe extraction vessel.
-
Add 20 mL of the selected solvent.
-
Place the vessel in the microwave extractor.
-
Set the microwave power (e.g., 400 W) and temperature (e.g., 80°C).
-
Set the extraction time (e.g., 10 minutes).
-
-
Cooling and Filtration:
-
Allow the vessel to cool to room temperature.
-
Filter the extract as described in the UAE protocol.
-
-
Concentration and Storage: Concentrate and store the extract as described in the UAE protocol.
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve a known weight of the dried extract in the mobile phase to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a preliminary scan is recommended).
-
Column Temperature: 30°C.
-
-
Quantification:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Logical Relationship for Method Selection
Caption: Decision tree for selecting an appropriate extraction method.
References
- 1. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Effects of Different Solvents on the Total Phenol Content, Total Flavonoid Content, Antioxidant, and Antifungal Activities of Micromeria graeca L. from Middle Atlas of Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of solvent polarity and acidity on the extraction efficiency of isoflavones from soybeans (Glycine max) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maxapress.com [maxapress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Parameters for Myrciaphenone A Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of Myrciaphenone A.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and similar phenolic compounds.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing is a common issue in reverse-phase HPLC of phenolic compounds and can be caused by several factors:
-
Secondary Interactions: Silanol groups on the silica-based C18 column can interact with the hydroxyl groups of this compound, causing tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases or operating at high temperatures.
-
Solution: Replace the column with a new one of the same type. Consider using a guard column to protect the analytical column from contaminants.[3]
-
-
-
Question: I am observing peak fronting for my this compound peak. What could be the issue?
-
Answer: Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.[1]
-
-
Column Collapse: While rare with modern columns, operating at extreme pH or temperature can damage the stationary phase.
-
Solution: Verify that your mobile phase pH and operating temperature are within the column manufacturer's recommended ranges.
-
-
Problem: Inconsistent Retention Times
-
Question: The retention time for this compound is drifting between injections. What should I check?
-
Answer: Retention time drift can compromise the reliability of your method. Here are the common culprits:
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of the more volatile solvent in a mixture) can cause retention time shifts.[3]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure accurate measurement of all components. For gradient elution, ensure the pump's mixing performance is optimal.
-
-
Column Temperature: Fluctuations in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[3]
-
-
Flow Rate Instability: A malfunctioning pump can deliver an inconsistent flow rate.
-
Column Equilibration: Insufficient equilibration time between gradient runs will lead to inconsistent initial conditions and, therefore, shifting retention times.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column.[3]
-
-
Problem: Ghost Peaks or Spurious Peaks
-
Question: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, even in blank injections. What is the source of this contamination?
-
Answer: Ghost peaks are typically due to contamination in the HPLC system or the sample preparation process.
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during a gradient run.[1]
-
Solution: Use high-purity, HPLC-grade solvents and reagents. Filter all mobile phases before use.
-
-
Carryover from Previous Injections: Residual sample from a previous injection can be eluted in a subsequent run.
-
Solution: Implement a robust needle wash protocol for the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
-
-
Sample Contamination: The sample itself or the vials and caps used can be a source of contamination.
-
Solution: Use clean glassware and high-quality vials and caps. Run a "method blank" (a sample that has gone through the entire sample preparation process without the analyte) to identify contaminants from the procedure.
-
-
Frequently Asked Questions (FAQs)
Method Development and Optimization
-
Question: What is a good starting point for developing an HPLC method for this compound?
-
Answer: A reverse-phase C18 column is a common and effective choice for the separation of phenolic compounds like this compound. A typical starting mobile phase could be a gradient of water and acetonitrile or methanol, with a small amount of formic acid (e.g., 0.1%) added to both solvents to improve peak shape.
-
Question: How can I improve the resolution between this compound and other closely related compounds in my sample?
-
Answer: To improve resolution, you can try the following:
-
Optimize the Mobile Phase Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH of the Mobile Phase: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.
-
Decrease the Column Particle Size: Using a column with smaller particles (e.g., sub-2 µm) can increase efficiency and resolution, though it will also increase backpressure.
-
Sample Preparation
-
Question: What is the best way to prepare a plant extract sample containing this compound for HPLC analysis?
-
Answer: A common procedure involves solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components. A C18 SPE cartridge is often suitable for this purpose. After extraction, the sample should be dissolved in a solvent compatible with the initial HPLC mobile phase and filtered through a 0.22 µm or 0.45 µm syringe filter before injection.
System Suitability
-
Question: What are the key system suitability parameters I should monitor for my this compound HPLC method?
-
Answer: Key system suitability parameters include:
-
Tailing Factor: Should ideally be between 0.8 and 1.5.
-
Theoretical Plates (N): A measure of column efficiency; higher numbers are better.
-
Resolution (Rs): Should be greater than 1.5 for baseline separation between adjacent peaks.
-
Repeatability of Injections: The relative standard deviation (RSD) of the peak area and retention time for replicate injections should be low (typically <2%).
-
Experimental Protocols & Data
Table 1: HPLC Parameters for Analysis of Phenolic Compounds in Myrcia splendens
| Parameter | Value |
| Column | C18 (specific brand and dimensions not provided) |
| Mobile Phase A | Methanol/Water (95:5, v/v) |
| Mobile Phase B | Water/Formic Acid (0.1%) |
| Flow Rate | 250 µL/min |
| Detection | ESI-MS/MS |
| Injection Volume | Not specified |
| Column Temperature | Not specified |
Table 2: Gradient Elution Program
| Stage | Time (min) | % Solvent A | % Solvent B |
| 1 | 0 - 5 | 10 | 90 |
| 2 | 5 - 7 | 10 → 90 | 90 → 10 |
| 3 | 7 - 10 | 90 | 10 |
| 4 | 10 - 17 | 90 → 10 | 10 → 90 |
Visualizations
DOT Script for HPLC Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common HPLC issues.
DOT Script for a General HPLC Method Development Workflow
Caption: A logical workflow for HPLC method development.
References
Myrciaphenone A Stability Testing: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Myrciaphenone A and the characterization of its potential degradation products. The information presented here is based on established principles of pharmaceutical stability analysis.
Frequently Asked Questions (FAQs)
Q1: Why is stability testing for this compound important?
A1: Stability testing is crucial to understand how the quality of this compound changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] This data is essential for determining its shelf-life, recommended storage conditions, and ensuring the reliability of experimental results.[3]
Q2: What are forced degradation studies and why are they necessary for this compound?
A2: Forced degradation, or stress testing, involves subjecting this compound to conditions more severe than accelerated stability testing, such as high temperature, extreme pH, and oxidation.[4][5] These studies are critical for:
-
Identifying potential degradation products.[4]
-
Demonstrating the specificity of analytical methods, ensuring that the method can accurately measure this compound in the presence of its degradants.[1]
Q3: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A3: Based on ICH guidelines, a typical forced degradation study would expose this compound to the following conditions:
-
Acidic Hydrolysis: Using acids like HCl or H₂SO₄.
-
Basic Hydrolysis: Using bases like NaOH or KOH.
-
Oxidation: Using reagents such as hydrogen peroxide (H₂O₂).[3]
-
Thermal Stress: Exposing the solid or solution to high temperatures.[6]
-
Photolytic Stress: Exposing the compound to UV and visible light.[2]
Troubleshooting Guides
Problem 1: I am not observing any degradation of this compound under my initial stress conditions.
-
Question: Should I increase the severity of the stress conditions?
-
Answer: Yes, if you do not observe any degradation (typically aiming for 5-20% degradation), you may need to increase the stressor concentration, temperature, or exposure time.[5] For example, if 0.1 M HCl at 60°C for 24 hours does not cause degradation, you could try increasing the temperature to 80°C or using a higher concentration of acid. It is a stepwise process to find the appropriate conditions.[6]
Problem 2: this compound completely degrades under my stress conditions.
-
Question: How can I achieve the target degradation of 5-20%?
-
Answer: If you observe complete degradation, the stress conditions are too harsh. You should reduce the severity by, for example, lowering the temperature, decreasing the concentration of the stressor, or shortening the exposure time.
Problem 3: I am seeing many peaks in my chromatogram after degradation. How do I identify the primary degradation products?
-
Question: What is the best approach to distinguish significant degradants from minor ones?
-
Answer: Focus on the peaks that show a significant increase in area as the peak for this compound decreases. A diode array detector (DAD) can be used to compare the UV spectra of the new peaks to that of the parent compound to see if they are structurally related. Further characterization would require techniques like mass spectrometry (MS).[7]
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol describes a general procedure for conducting forced degradation studies on this compound.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 80°C for 48 hours.
-
Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a final concentration of 0.1 mg/mL.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with 1 M HCl and dilute with mobile phase to a final concentration of 0.1 mg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 48 hours.
-
Dilute with mobile phase to a final concentration of 0.1 mg/mL.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose to 105°C in an oven for 72 hours.
-
Dissolve the stressed solid in methanol and dilute to a final concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: HPLC Analysis of this compound and its Degradation Products
Objective: To separate and quantify this compound and its degradation products.
Instrumentation:
-
HPLC with a UV/DAD detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 60 | 40 |
| 25 | 20 | 80 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 280 nm Injection Volume: 10 µL
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | % this compound Remaining | Number of Degradation Products >0.1% | Major Degradation Product (Retention Time, min) |
| 1 M HCl, 80°C, 48h | 85.2 | 2 | DP1 (8.5 min) |
| 1 M NaOH, RT, 24h | 78.9 | 3 | DP2 (10.2 min), DP3 (12.1 min) |
| 30% H₂O₂, RT, 48h | 90.5 | 1 | DP4 (9.8 min) |
| Solid, 105°C, 72h | 98.1 | 1 | DP5 (15.3 min) |
| Photolytic | 92.3 | 2 | DP6 (11.5 min) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for identifying degradation products.
References
- 1. rjptonline.org [rjptonline.org]
- 2. longdom.org [longdom.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Myrciaphenone A Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference from Myrciaphenone A in biochemical assays. As a polyphenolic acetophenone glucoside, this compound possesses chemical properties that can lead to false-positive or false-negative results in common assay formats. This guide offers strategies to ensure data accuracy and reliability when working with this natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a natural product classified as an acetophenone glucoside.[1] Like many polyphenolic compounds, its structure contains features that can interact with assay components in a non-specific manner, leading to misleading results.[2][3][4] Potential mechanisms of interference include:
-
Redox Activity: Phenolic compounds can be redox-active, meaning they can participate in oxidation-reduction reactions.[2] This can interfere with assays that rely on redox-sensitive reagents or involve enzymatic reactions that produce reactive oxygen species.
-
Fluorescence Quenching or Autofluorescence: Molecules with conjugated planar systems can absorb or emit light, leading to quenching of a fluorescent signal or generating a false-positive signal through autofluorescence.[5][6]
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or bind to proteins, leading to false-positive inhibition.[7]
-
Protein Binding: Polyphenols can bind non-specifically to proteins, including enzymes and antibodies, potentially altering their activity or detection in an assay.[8]
Q2: I'm seeing unexpected inhibition in my enzyme assay when I add this compound. Is this a real effect?
It could be, but it's crucial to rule out assay interference. Polyphenolic compounds are known to cause false positives in enzyme inhibition assays.[3] The apparent inhibition could be due to this compound's redox activity, aggregation, or non-specific binding to the enzyme.
To investigate this, you can perform several control experiments:
-
Vary Enzyme Concentration: True inhibitors should have an IC50 value that is independent of the enzyme concentration, whereas non-specific inhibitors or aggregators will often show a dependence.
-
Include a Non-ionic Detergent: Adding a small amount of a non-ionic detergent, such as Triton X-100 (typically 0.01-0.1%), can help to disrupt compound aggregates.[7] If the inhibitory effect of this compound is significantly reduced in the presence of the detergent, aggregation is a likely cause.
-
Perform a Dialysis Counter-Screen: To test for irreversible binding, you can pre-incubate your target protein with this compound and then dialyze the mixture to remove any unbound compound.[9] If the protein remains inhibited after dialysis, it suggests a covalent or very tightly bound interaction.
Q3: My fluorescence-based assay is giving inconsistent readings with this compound. What could be the problem?
This compound, as a phenolic compound, has the potential to interfere with fluorescence-based assays through quenching or autofluorescence.[5][6]
-
Fluorescence Quenching: The compound may absorb the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal and a false appearance of inhibition.
-
Autofluorescence: this compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to an increased background signal and masking of the true result.
To troubleshoot this, you should run control experiments with this compound in the assay buffer without the other assay components to check for autofluorescence. To test for quenching, you can measure the fluorescence of your probe in the presence and absence of this compound.
Q4: I am using a cell viability assay like MTT or MTS, and this compound seems to be affecting the results. How can I be sure the observed effect is due to cytotoxicity?
Cell viability assays that rely on the reduction of a tetrazolium salt (like MTT, MTS, XTT, and WST-1) are susceptible to interference from reducing compounds.[10][11] Since this compound is a polyphenol with antioxidant properties, it can directly reduce the assay reagent, leading to a false-positive signal for cell viability even if the cells are dead.[10]
To get a more accurate assessment of cell viability, consider using an orthogonal assay that measures a different cellular parameter, such as:
-
ATP-based assays: These measure the level of ATP in a cell, which is a good indicator of metabolic activity and cell health.[10]
-
LDH release assays: These measure the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
Cell counting using trypan blue exclusion: This is a direct method to count viable cells.
-
Fluorescence microscopy with viability dyes: Dyes like propidium iodide or DAPI can be used to stain the nuclei of dead cells.[10]
Q5: Can this compound interfere with my ELISA?
Yes, interference in ELISAs can occur through several mechanisms.[12][13][14] While specific data for this compound is not available, polyphenols can potentially:
-
Bind to antibodies or the target protein: This non-specific binding can either block the intended antibody-antigen interaction (false negative) or cross-link the capture and detection antibodies (false positive).
-
Interfere with the enzymatic reporter: If the ELISA uses an enzyme like horseradish peroxidase (HRP), the redox properties of this compound could interfere with the enzymatic reaction that generates the colorimetric or chemiluminescent signal.
To mitigate potential ELISA interference, you can try:
-
Including blocking agents: Ensure your blocking buffer is effective. Sometimes, the addition of non-specific proteins or detergents can help reduce non-specific binding.
-
Sample dilution: Diluting the sample containing this compound may reduce the concentration of the interfering substance to a level where it no longer affects the assay.
-
Using a different assay format: If possible, an alternative assay that does not rely on antibody-antigen interactions could be used to confirm the results.
Troubleshooting Guides
Guide 1: Investigating Unexpected Enzyme Inhibition
This guide provides a workflow to determine if the observed enzyme inhibition by this compound is a genuine effect or an artifact.
Experimental Protocols:
-
Detergent-Based Assay:
-
Prepare two sets of assay reactions.
-
In one set, include 0.01% (v/v) Triton X-100 in the final assay buffer.
-
Run the enzyme inhibition assay with a concentration range of this compound in both sets.
-
Compare the IC50 values. A significant rightward shift in the IC50 curve in the presence of detergent suggests aggregation.
-
-
Varying Enzyme Concentration Assay:
-
Perform the enzyme inhibition assay with at least two different concentrations of the enzyme (e.g., 1x and 5x).
-
Determine the IC50 of this compound at each enzyme concentration.
-
A significant change in the IC50 value with enzyme concentration points towards non-specific inhibition.
-
Guide 2: Deconvoluting Fluorescence Assay Interference
This guide helps to identify the nature of interference in fluorescence-based assays.
Experimental Protocols:
-
Autofluorescence Check:
-
Prepare a dilution series of this compound in the assay buffer.
-
Read the fluorescence at the same excitation and emission wavelengths used in your assay.
-
A significant signal that increases with concentration indicates autofluorescence.
-
-
Quenching Check:
-
Prepare a solution of your fluorescent probe at the concentration used in the assay.
-
Add this compound at the highest concentration used in your experiments.
-
Measure the fluorescence and compare it to the fluorescence of the probe alone. A significant decrease in signal indicates quenching.
-
Quantitative Data Summary
| Assay Type | Potential Interference Mechanism | Expected Outcome of Control Experiment | Mitigation Strategy |
| Enzyme Inhibition | Aggregation | IC50 increases with the addition of 0.01% Triton X-100. | Include non-ionic detergent in the assay buffer. |
| Non-specific Binding | IC50 changes with varying enzyme concentration. | Perform counter-screens with unrelated enzymes. | |
| Redox Activity | Inhibition is reduced in the presence of reducing agents like DTT. | Use an orthogonal assay with a different detection method. | |
| Fluorescence-Based | Autofluorescence | Signal detected from this compound alone. | Subtract background fluorescence; use a red-shifted fluorophore. |
| Fluorescence Quenching | Decreased signal from the fluorophore in the presence of this compound. | Switch to an absorbance or luminescence-based assay. | |
| Cell Viability (MTT/MTS) | Direct Reduction of Reagent | Increased signal in a cell-free system. | Use an orthogonal assay (e.g., ATP-based, LDH release).[10] |
| ELISA | Non-specific Binding | High background or inconsistent results. | Optimize blocking conditions; sample dilution. |
| Enzyme Reporter Interference | Altered signal in the presence of this compound without the primary antibody. | Use a different enzyme-substrate pair or a non-enzymatic detection method. |
Note: The concentration at which interference occurs is compound-dependent. It is recommended to test a range of this compound concentrations in your specific assay system.
By systematically applying these troubleshooting strategies and control experiments, researchers can confidently determine whether the observed effects of this compound are due to genuine biological activity or assay interference, thereby ensuring the integrity of their experimental findings.
References
- 1. This compound | C14H18O9 | CID 179470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability Assays for Myrciaphenone A
Welcome to the technical support hub for researchers utilizing Myrciaphenone A. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of your cell viability assays, ensuring the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural acetophenone glucoside.[1] It has been identified in various plants, including Myrcia multiflora, Leontodon tuberosus, and Curcuma comosa.[2] As a phenolic compound, it is important to consider its potential antioxidant and reducing properties, which can influence the outcome of cell viability assays.
Q2: Which cell viability assay is recommended for evaluating the effects of this compound?
The selection of an appropriate cell viability assay is contingent upon the specific research objectives and the cell lines being investigated. While tetrazolium-based assays such as MTT, XTT, and CCK-8 are commonly employed, it is imperative to validate the chosen method for potential interference from this compound, as is the case with many natural compounds.
Q3: Can this compound interfere with tetrazolium reduction assays (e.g., MTT, XTT, CCK-8)?
Yes, natural compounds possessing reducing capabilities, such as polyphenols, have the potential to directly reduce tetrazolium salts (e.g., MTT, XTT, WST-8) into their corresponding colored formazan products.[3] This chemical reaction can lead to a false-positive signal, which may erroneously suggest an increase in cell viability or conceal the compound's actual cytotoxic effects.[3] To mitigate this, a cell-free control experiment is strongly recommended to assess for such interference.
Q4: How can I determine if this compound is interfering with my assay in a cell-free system?
To ascertain potential interference, this compound should be incubated at the experimental concentrations with the chosen assay reagent (MTT, XTT, or CCK-8) in cell culture medium devoid of cells.[3][4] The development of color in this cell-free environment is indicative of a direct reduction of the tetrazolium salt by the compound.
Q5: What alternative assays can be employed if this compound is found to interfere with my primary assay?
Should interference be confirmed, it is advisable to consider alternative assays that operate on different principles. Suitable alternatives include:
-
ATP-based luminescence assays (e.g., CellTiter-Glo®): These assays quantify ATP levels, a robust indicator of metabolically active cells, and are generally less prone to interference from colored or reducing compounds.[5]
-
Sulforhodamine B (SRB) assay: This method relies on the quantification of total protein content, which correlates with the number of viable cells.[3]
-
Lactate Dehydrogenase (LDH) release assay: This assay measures cytotoxicity by detecting the release of LDH from cells with compromised membrane integrity.[6]
Troubleshooting Guides
Issue 1: Unexpectedly High Absorbance or Viability at Elevated Concentrations of this compound
-
Potential Cause: Direct reduction of the tetrazolium salt by this compound.[3]
-
Recommended Actions:
-
Conduct a cell-free control: As detailed in the FAQs, combine this compound with the assay reagent in the absence of cells to check for direct reduction.[3][4]
-
Background Subtraction: If a color change is noted in the cell-free control, the absorbance value from this control should be subtracted from the corresponding readings of the treated cells.[4][7]
-
Employ Alternative Assays: In cases of significant interference, transitioning to an assay with a distinct mechanism, such as an ATP-based or SRB assay, is recommended.[3]
-
Issue 2: Significant Variability Between Replicate Wells
-
Potential Causes:
-
Inconsistent Cell Seeding: Ensure the use of a homogenous cell suspension and adhere to proper pipetting techniques for even cell distribution.[4][8] It is also advisable to avoid using the outermost wells of the microplate, as they are more susceptible to evaporation (the "edge effect").[7][8]
-
Incomplete Solubilization of Formazan (MTT assay): Complete dissolution of formazan crystals is critical. This can be achieved through vigorous pipetting or shaking.[9] The use of a combination of DMSO and SDS may enhance solubilization.[9]
-
Presence of Bubbles: Bubbles can interfere with accurate absorbance measurements and should be removed prior to reading the plate.[7]
-
Precipitation of this compound: At higher concentrations, some natural compounds may precipitate in the culture medium. A microscopic examination of the wells for any precipitate is recommended. Should precipitation be observed, consider using an alternative solvent for the compound or adjusting the concentration range.
-
Issue 3: Low Signal Intensity or a Poor Dynamic Range
-
Potential Causes:
-
Suboptimal Cell Density: The number of cells seeded per well should fall within the linear range of the assay.[10] A cell titration experiment is recommended to establish the optimal seeding density for your specific cell line.
-
Inappropriate Incubation Time: The duration of incubation with the assay reagent can significantly impact signal strength. This parameter should be optimized for your cell line and experimental setup.[10]
-
Low Cellular Metabolic Activity: Certain cell types may exhibit inherently low metabolic rates, resulting in a weaker signal in tetrazolium-based assays.[8] In such cases, increasing the cell number or extending the incubation period may be beneficial.
-
Experimental Protocols
Protocol 1: General MTT Assay Protocol
This protocol serves as a foundational template and should be optimized for your specific cell line and experimental design.[11]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow for overnight adherence.[4]
-
Compound Administration: Treat the cells with a range of concentrations of this compound alongside a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. This stock should be diluted to a working concentration of 0.5 mg/mL in serum-free medium. Following the removal of the treatment medium, add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a suitable solubilizing agent (e.g., DMSO or a solution containing 16% SDS in 40% DMF) to each well.[4][12]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure the complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570-590 nm, with a reference wavelength of >650 nm.[11]
Data Presentation
| Concentration of this compound (µM) | Absorbance (OD 570 nm) - Replicate 1 | Absorbance (OD 570 nm) - Replicate 2 | Absorbance (OD 570 nm) - Replicate 3 | Mean Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Visualizations
Caption: A generalized workflow for assessing cell viability after treatment with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C14H18O9 | CID 179470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. optimization-and-application-of-mtt-assay-in-determining-density-of-suspension-cells - Ask this paper | Bohrium [bohrium.com]
- 10. ucallmlab.com [ucallmlab.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. broadpharm.com [broadpharm.com]
Technical Support Center: Myrciaphenone A Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of Myrciaphenone A for improved delivery.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its formulation challenging?
This compound is an acetophenone glucoside, a type of phenolic compound found in plants like Myrcia multiflora.[1] Like many phenolic compounds, this compound may exhibit poor aqueous solubility and limited bioavailability, which can hinder its therapeutic efficacy.[2] The formulation of such compounds is challenging due to their propensity for degradation and interaction with other excipients.[1][3]
2. What are the potential delivery strategies for this compound?
To overcome the challenges associated with this compound, various advanced drug delivery systems can be explored. These include:
-
Nanoparticle-based systems: Encapsulating this compound into nanoparticles can enhance its solubility, stability, and bioavailability.[4]
-
Liposomal formulations: Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic compounds, making them a versatile option for delivering this compound.[5][6]
-
Solid dispersions: This technique involves dispersing the drug in a solid hydrophilic matrix at the molecular level to improve its dissolution rate.[4]
3. How can I improve the solubility of this compound in my formulation?
Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound:
-
Co-solvency: Using a mixture of solvents to increase the drug's solubility.
-
pH adjustment: Modifying the pH of the formulation can improve the solubility of ionizable compounds.
-
Use of surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug.[7]
-
Complexation: Using complexing agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its apparent solubility.[4][7]
4. What are the critical quality attributes (CQAs) to consider for a this compound formulation?
Critical quality attributes are physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For a this compound formulation, key CQAs may include:
-
Particle size and size distribution
-
Encapsulation efficiency or drug loading
-
In vitro drug release profile
-
Physical and chemical stability
-
Zeta potential (for colloidal systems)
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Drug Loading/Encapsulation Efficiency | Poor solubility of this compound in the chosen solvent system. | Optimize the solvent system by trying different co-solvents or by increasing the temperature during encapsulation. |
| Incompatible drug-excipient ratio. | Systematically vary the drug-to-excipient ratio to find the optimal loading capacity. | |
| Inefficient encapsulation process. | Adjust process parameters such as stirring speed, sonication time, or homogenization pressure. | |
| Formulation Instability (e.g., aggregation, precipitation) | Suboptimal surface charge of nanoparticles/liposomes. | Modify the surface charge by incorporating charged lipids or polymers. Measure the zeta potential to assess stability. |
| Inadequate stabilization. | Add stabilizers such as surfactants or polymers to the formulation. | |
| Environmental factors (temperature, light). | Conduct stability studies under different conditions to identify optimal storage conditions.[1] | |
| Inconsistent Particle Size | Variability in processing parameters. | Ensure consistent processing conditions (e.g., mixing speed, temperature, and time) for each batch. |
| Issues with homogenization or sonication. | Calibrate and maintain the homogenization or sonication equipment. Optimize the duration and intensity of the process. | |
| Unexpected Color Change or Degradation | Oxidation of the phenolic structure of this compound. | Incorporate antioxidants into the formulation. Protect the formulation from light by using amber-colored vials. |
| pH instability. | Buffer the formulation to a pH where this compound is most stable. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the development and characterization of a this compound formulation.
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated this compound by centrifugation or size exclusion chromatography.
Protocol 2: Characterization of this compound Liposomes
-
Particle Size and Zeta Potential:
-
Dilute the liposomal suspension with an appropriate buffer.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
Encapsulation Efficiency:
-
Separate the unencapsulated drug from the liposomes using a suitable method (e.g., ultracentrifugation).
-
Quantify the amount of this compound in the supernatant (unencapsulated drug) and in the total formulation using a validated analytical method (e.g., HPLC-UV).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
-
-
In Vitro Drug Release:
-
Place a known amount of the liposomal formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate buffer with a small percentage of organic solvent to ensure sink conditions).
-
Maintain the system at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of this compound released using a suitable analytical method.
-
Data Presentation
The following tables provide an example of how to structure quantitative data for easy comparison.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| MA-Lipo-01 | 150 ± 5 | 0.21 ± 0.02 | -25.3 ± 1.5 | 75.2 ± 3.1 |
| MA-Lipo-02 | 180 ± 8 | 0.25 ± 0.03 | -22.1 ± 1.8 | 82.5 ± 2.5 |
| MA-NP-01 | 200 ± 10 | 0.18 ± 0.01 | -30.5 ± 2.0 | 68.9 ± 4.2 |
Table 2: In Vitro Release of this compound from Different Formulations
| Time (hours) | % Cumulative Release (MA-Lipo-01) | % Cumulative Release (MA-Lipo-02) | % Cumulative Release (MA-NP-01) |
| 1 | 10.5 ± 1.2 | 8.2 ± 0.9 | 15.3 ± 1.5 |
| 2 | 18.2 ± 1.5 | 15.1 ± 1.1 | 25.8 ± 2.1 |
| 4 | 30.1 ± 2.1 | 25.6 ± 1.8 | 40.2 ± 2.8 |
| 8 | 45.8 ± 2.5 | 40.3 ± 2.2 | 60.5 ± 3.5 |
| 12 | 60.3 ± 3.0 | 55.1 ± 2.9 | 75.1 ± 4.0 |
| 24 | 85.2 ± 3.8 | 80.5 ± 3.5 | 92.3 ± 4.5 |
Visualizations
Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, phenolic compounds are known to influence various cellular signaling cascades, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.[8] Further research is needed to determine the precise molecular targets of this compound.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and characterization of a this compound nanoformulation.
Caption: Workflow for this compound nanoformulation development.
References
- 1. This compound | C14H18O9 | CID 179470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 3. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Delivery of Mycophenolic Acid With Quercetin for Improved Breast Cancer Therapy in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Isolated Myrciaphenone A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myrciaphenone A. Our goal is to address common challenges encountered during purity assessment experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is an acetophenone glucoside, a type of phenolic compound, that has been identified in plant species such as Myrcia multiflora[1]. The purity of an isolated active pharmaceutical ingredient (API) is critical as even trace amounts of impurities can affect its safety, efficacy, and stability[1]. Regulatory agencies require comprehensive purity assessments for all APIs used in pharmaceutical development.
Q2: What are the primary analytical techniques for assessing the purity of this compound?
The most common and powerful techniques for purity assessment of phenolic compounds like this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
HPLC-UV is widely used for quantitative analysis to determine the percentage purity and to detect and quantify impurities.
-
LC-MS is invaluable for identifying unknown impurities and degradation products by providing molecular weight and structural information[2][3].
-
qNMR is an absolute quantification method that can determine the purity of a sample without the need for a reference standard of the same compound[4][5][6].
Q3: What are the common impurities that might be present in an isolated this compound sample?
Impurities in a this compound sample can originate from several sources:
-
Co-extractives from the plant source: Myrcia multiflora contains a variety of other phenolic compounds that are structurally similar to this compound and may be difficult to separate during purification. These can include other flavonoids, phenolic acids, and tannins[7][8][9][10].
-
Degradation products: this compound can degrade under certain conditions (e.g., exposure to acid, base, heat, light, or oxidizing agents), leading to the formation of related impurities[11][12].
-
Residual solvents: Solvents used during the extraction and purification process may remain in the final product.
Troubleshooting Guides
HPLC-UV Analysis
Issue 1: Peak Tailing for the this compound Peak
-
Possible Cause:
-
Secondary interactions: Silanol groups on the silica-based C18 column can interact with the hydroxyl groups of this compound, causing peak tailing.
-
Column overload: Injecting too concentrated a sample can lead to peak distortion.
-
Column degradation: Loss of stationary phase or contamination of the column can affect peak shape.
-
-
Troubleshooting Steps:
-
Modify the mobile phase: Add a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), to the mobile phase to suppress the ionization of silanol groups.
-
Reduce sample concentration: Dilute the sample and reinject.
-
Use a different column: Consider a column with end-capping or a different stationary phase that is less prone to secondary interactions.
-
Flush the column: Wash the column with a strong solvent to remove potential contaminants.
-
Issue 2: Poor Resolution Between this compound and an Impurity Peak
-
Possible Cause:
-
Inadequate mobile phase composition: The solvent strength or pH of the mobile phase may not be optimal for separating closely eluting compounds.
-
Structurally similar impurities: Co-extracted flavonoids or isomers of this compound can be difficult to separate.
-
-
Troubleshooting Steps:
-
Optimize the gradient: Adjust the gradient slope to improve the separation of the peaks of interest. A shallower gradient can often improve the resolution of closely eluting compounds.
-
Change the organic modifier: Switch from acetonitrile to methanol, or vice versa, as this can alter the selectivity of the separation.
-
Adjust the mobile phase pH: The retention of phenolic compounds can be sensitive to pH. Small adjustments to the pH of the aqueous portion of the mobile phase can significantly impact resolution.
-
Lower the temperature: Running the analysis at a lower temperature can sometimes improve the resolution of closely related compounds.
-
Issue 3: Drifting Baseline
-
Possible Cause:
-
Column not equilibrated: Insufficient equilibration time with the mobile phase before injection.
-
Mobile phase contamination: Impurities in the solvents or additives.
-
Detector lamp aging: The UV detector lamp may be nearing the end of its life.
-
-
Troubleshooting Steps:
-
Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
-
Prepare fresh mobile phase: Use high-purity solvents and reagents to prepare fresh mobile phase daily.
-
Check detector performance: Monitor the lamp energy and replace it if it is low.
-
Quantitative NMR (qNMR) Analysis
Issue 1: Inaccurate Quantification Results
-
Possible Cause:
-
Poor signal-to-noise ratio: Insufficient sample concentration or number of scans.
-
Overlapping signals: Signals from this compound may overlap with signals from impurities or residual solvents.
-
Incorrectly chosen internal standard: The internal standard may not be stable or may have signals that overlap with the analyte.
-
-
Troubleshooting Steps:
-
Increase sample concentration or scans: Use a more concentrated sample or increase the number of scans to improve the signal-to-noise ratio.
-
Select unique, well-resolved signals: Choose signals for quantification that are sharp, well-resolved, and free from overlap with other signals in the spectrum.
-
Choose an appropriate internal standard: The internal standard should be stable, have sharp signals that do not overlap with the analyte, and be accurately weighed.
-
Use 2D NMR techniques: Techniques like 2D HSQC can be used to resolve overlapping signals and allow for more accurate quantification.
-
Data Presentation
Table 1: Example HPLC-UV Method Validation Parameters for a Phenolic Compound *
| Parameter | Specification | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of target concentration | 10 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
*Note: These are typical values for a validated HPLC-UV method for a phenolic compound and are provided for illustrative purposes. The specific values for this compound would need to be determined experimentally.[13][14][15][16][17][18][19][20][21][22]
Table 2: Common Co-occurring Phenolic Compounds in Myrcia Species
| Compound Class | Examples | Potential for Co-elution with this compound |
| Flavonols | Quercetin, Myricetin, Kaempferol and their glycosides | High, due to structural similarity |
| Phenolic Acids | Gallic acid, Ellagic acid | Moderate, depending on chromatographic conditions |
| Tannins | Gallotannins, Ellagitannins | Low to moderate, often larger and more polar |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method Development
Objective: To develop an HPLC-UV method capable of separating this compound from its potential degradation products and other impurities.
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
-
HPLC Analysis of Stressed Samples:
-
Analyze the stressed samples by reverse-phase HPLC using a C18 column.
-
Start with a broad gradient to elute all potential degradation products (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 30 minutes).
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the this compound peak.
-
-
Method Optimization:
-
Based on the results of the forced degradation studies, optimize the HPLC method (gradient, mobile phase composition, flow rate, temperature) to achieve baseline separation of this compound from all degradation products and known impurities.
-
-
Method Validation:
-
Validate the optimized method according to ICH guidelines for specificity, linearity, range, accuracy, precision, LOD, and LOQ[22].
-
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
Objective: To determine the absolute purity of an isolated this compound sample.
Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh a known amount of the isolated this compound sample.
-
Accurately weigh a known amount of a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have protons that resonate in a clear region of the ¹H NMR spectrum.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum of the solution. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the protons of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (phasing, baseline correction).
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Visualizations
Caption: Workflow for the isolation and purity assessment of this compound.
Caption: Troubleshooting logic for HPLC peak tailing of this compound.
References
- 1. This compound | C14H18O9 | CID 179470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. jpionline.org [jpionline.org]
- 4. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. qNMR quantification of phenolic compounds in dry extract of Myrcia multiflora leaves and its antioxidant, anti-AGE, and enzymatic inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Forced Degradation Studies, Elucidation of Degradation Pathways and Degradation Kinetics of Xylopic Acid via LC and LC-MS/MS Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador [mdpi.com]
- 20. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study [mdpi.com]
Technical Support Center: Scaling Up the Purification of Myrciaphenone A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the purification of Myrciaphenone A.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up the extraction of this compound from plant material?
A1: When scaling up the extraction of this compound, the most critical parameters to consider are the choice of solvent, extraction method, and temperature. The solvent should efficiently solubilize this compound while minimizing the co-extraction of impurities.[1][2] Temperature is also a key factor, as higher temperatures can increase solubility and diffusion but may also lead to the degradation of the target compound.[2] Modern techniques like microwave-assisted extraction (MAE) and pressurized liquid extraction (PLE) are often preferred for larger scale operations as they can reduce extraction time and solvent consumption.[3]
Q2: What are the common impurities encountered during the purification of this compound?
A2: Crude plant extracts are complex mixtures containing various compounds with different polarities.[4] Common impurities in phenolic extracts include carbohydrates, lipoidal material, tannins, and other flavonoids.[5][6] The presence of these impurities can interfere with downstream purification steps and affect the final purity of this compound.
Q3: Which chromatographic techniques are most suitable for the large-scale purification of this compound?
A3: For large-scale purification, a combination of chromatographic techniques is often employed.[7] Column chromatography is a common initial step for fractionating the crude extract.[5] For higher resolution and purity, preparative High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC) are effective methods for isolating specific phenolic compounds.[4][8]
Q4: How can I monitor the purity of this compound during the purification process?
A4: High-Performance Liquid Chromatography (HPLC) is the most reliable technique for analyzing phenolic compounds like this compound.[5] An HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for both qualitative and quantitative analysis.[9][10] Thin-Layer Chromatography (TLC) can also be a quick and effective way to monitor the progress of purification and identify fractions containing the target compound.[11]
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Extraction Solvent | Screen a panel of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). | The solubility of this compound can vary significantly with the solvent system. |
| Insufficient Extraction Time or Temperature | Optimize extraction time and temperature. Consider using methods like MAE or PLE to enhance extraction efficiency.[3] | Higher temperatures and longer extraction times can improve yield, but must be balanced against potential degradation.[2] |
| Degradation of this compound | Perform extractions under inert atmosphere (e.g., nitrogen) and protect from light. | Phenolic compounds can be susceptible to oxidation and photodegradation. |
| Incomplete Cell Lysis | Ensure the plant material is finely ground to maximize surface area for solvent penetration. | Efficient extraction requires the solvent to be in close contact with the cellular contents. |
Issue 2: Poor Resolution in Preparative Chromatography
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Stationary Phase | Test different stationary phases (e.g., C18, silica gel, Sephadex).[4] | The choice of stationary phase is critical for achieving good separation based on the polarity and size of the target molecule. |
| Suboptimal Mobile Phase Composition | Develop a gradient elution method to improve separation of closely eluting compounds.[11] | A gradient allows for the separation of a wider range of compounds with varying polarities. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. | Overloading the column leads to broad peaks and poor resolution. |
| Presence of Interfering Impurities | Incorporate a pre-purification step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove major impurities.[4] | Removing interfering compounds before the main chromatographic step can significantly improve resolution. |
Issue 3: Co-elution of Impurities with this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Similar Polarity of Impurities | Employ a different chromatographic technique with an alternative separation mechanism (e.g., size-exclusion or ion-exchange chromatography). | If separation by polarity is insufficient, a different physical or chemical property can be exploited for separation. |
| Isomeric Impurities | Utilize a high-resolution analytical column and optimize the mobile phase to separate isomers. | Isomers can be challenging to separate and may require highly specific chromatographic conditions. |
| Formation of Adducts | Adjust the pH of the mobile phase or add competing agents to disrupt interactions between this compound and impurities. | Adduct formation can alter the chromatographic behavior of the target compound. |
Experimental Protocols
Protocol 1: Scalable Microwave-Assisted Extraction (MAE) of this compound
-
Material Preparation: Dry and finely grind the plant material (e.g., leaves of Myrcia species).
-
Solvent Selection: Based on preliminary screening, select an optimal solvent system (e.g., 70% ethanol in water).
-
Extraction:
-
Mix the ground plant material with the solvent in a suitable vessel for the microwave extractor. A typical solid-to-liquid ratio is 1:20 (w/v).
-
Set the microwave power (e.g., 500 W) and extraction time (e.g., 10 minutes). These parameters should be optimized for the specific plant material and scale.
-
Maintain a constant temperature (e.g., 60 °C) during extraction to prevent thermal degradation.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Protocol 2: Preparative HPLC Purification of this compound
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 10 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in methanol
-
-
Gradient Elution: Develop a linear gradient based on analytical HPLC data (e.g., 10-50% B over 40 minutes).
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Collect fractions corresponding to the peak of this compound.
-
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under vacuum.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Typical Phloroglucinol Yield from Brown Algae (Microwave Extraction) | 4-5% | [12] |
| HPLC Column for Phenolic Compound Analysis | C18 | [13][14] |
| Mobile Phase for Phenolic Compound HPLC | Methanol/Water or Acetonitrile/Water with acid modifier | [10][13][14] |
| Detection Wavelength for Phenolic Compounds | 220 nm, 254 nm | [13][14] |
| MAE Optimization Parameters (Example for Phlorotannins) | 80 °C, 2% EtOH/Water, 40 mL/g | [3] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low extraction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Extraction Methods Applied to the Brown Macroalga Saccharina latissima: Assessing Yield, Total Phenolics, Phlorotannins and Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hrpub.org [hrpub.org]
- 8. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. CN103421852A - Method for extracting phloroglucinol from brown algae - Google Patents [patents.google.com]
- 13. ijper.org [ijper.org]
- 14. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Batch-to-Batch Variability of Myrciaphenone A Extracts: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myrciaphenone A extracts. Our goal is to help you minimize batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is an acetophenone glucoside, a type of phenolic compound.[1] It is primarily isolated from the leaves of Myrcia multiflora, a plant native to Brazil that has been traditionally used in medicine for managing diabetes.[2][3]
Q2: What are the main causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts like those containing this compound can be attributed to two main categories of factors:
-
Raw Material Variability: The chemical composition of the plant material can vary significantly due to:
-
Genetics: Different plant populations may have genetic variations that affect the production of secondary metabolites.
-
Environmental Conditions: Climate, soil composition, and altitude can influence the biosynthesis of this compound.
-
Harvesting Time: The concentration of this compound in the leaves of Myrcia multiflora can change throughout the plant's life cycle and even during a single day.
-
Post-Harvest Handling: Storage conditions and duration of the plant material before extraction can lead to degradation of the target compound.
-
-
Processing Parameters: The extraction process itself is a major source of variability:
-
Extraction Method: Different methods (e.g., maceration, sonication, Soxhlet) have varying efficiencies.
-
Solvent System: The type of solvent, its polarity (e.g., ethanol concentration in water), and pH can significantly impact the yield and purity of the extract.
-
Extraction Temperature and Time: These parameters can affect both the extraction efficiency and the stability of this compound.
-
Solid-to-Liquid Ratio: The ratio of plant material to solvent volume can influence the concentration gradient and, consequently, the extraction yield.
-
Operator Variability: Inconsistent execution of the extraction protocol can introduce significant variations between batches.
-
Q3: What are the known biological activities of this compound?
This compound, along with other compounds from Myrcia multiflora, has been shown to exhibit inhibitory activity against aldose reductase and α-glucosidase.[2] This makes it a compound of interest for research into diabetic complications. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
Issue 1: Low Yield of this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Extraction Solvent | The polarity of the solvent is crucial. For phenolic compounds like this compound, hydroalcoholic solutions are often effective. Experiment with different ethanol concentrations in water (e.g., 50%, 70%, 95%) to find the optimal polarity for maximizing yield. Methanolic extracts have also been shown to be effective.[2] |
| Inadequate Extraction Time or Temperature | Ensure the extraction time is sufficient for the solvent to penetrate the plant matrix and solubilize the target compound. For maceration, this could be several hours to days. For methods like sonication, shorter times may be sufficient. Be cautious with temperature, as excessive heat can degrade phenolic compounds.[4][5] An optimal temperature needs to be determined empirically, often in the range of 40-60°C. |
| Improper Plant Material Preparation | The plant material should be properly dried and ground to a uniform, fine powder to increase the surface area available for extraction. |
| Incorrect Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to fully extract the compound. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL). |
| Degradation of this compound | Phenolic compounds can be sensitive to light, oxygen, and high temperatures.[4] Conduct extractions in a controlled environment and consider using antioxidants or inert gas to minimize degradation. |
Issue 2: High Variability in this compound Concentration Between Batches
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Raw Material | Source your Myrcia multiflora leaves from a single, reputable supplier. If possible, obtain information on the harvesting time and storage conditions. For critical applications, consider establishing a standardized voucher specimen. |
| Variation in Extraction Protocol | Strictly adhere to a detailed, written Standard Operating Procedure (SOP) for every extraction. This includes precise measurements of all materials, consistent timing, and calibrated equipment. |
| Operator-to-Operator Differences | Ensure all personnel involved in the extraction are thoroughly trained on the SOP. Cross-training and regular proficiency checks can help minimize variability. |
| Fluctuations in Environmental Conditions | Monitor and control laboratory conditions such as temperature and humidity, as these can affect solvent evaporation and extraction kinetics. |
| Inconsistent Analytical Method | Use a validated analytical method, such as HPLC-UV, for quantification. Ensure the method is robust and that all instruments are properly calibrated before each use. |
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
This protocol provides a general guideline for the extraction of this compound using maceration. Optimization may be required based on your specific experimental goals.
-
Preparation of Plant Material:
-
Dry the leaves of Myrcia multiflora at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Grind the dried leaves into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a suitable flask.
-
Add 100 mL of 70% ethanol in water (v/v) to the flask (1:10 solid-to-liquid ratio).
-
Seal the flask and place it on a shaker at a constant speed (e.g., 150 rpm) at room temperature (25°C) for 24 hours, protected from light.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction of the residue with another 100 mL of 70% ethanol for another 24 hours to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Quantification:
-
Dissolve a known amount of the dried extract in the mobile phase used for HPLC analysis.
-
Quantify the this compound content using a validated HPLC-UV method.
-
Protocol 2: HPLC-UV Quantification of this compound
This is a general HPLC-UV method that can be adapted and validated for the quantification of this compound.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of this compound from other components in the extract.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The optimal wavelength for detecting this compound should be determined by acquiring a UV spectrum. Phenolic compounds typically have strong absorbance in the range of 254-280 nm.
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of calibration standards by diluting the stock solution.
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared extract solution and determine the peak area of this compound. Calculate the concentration in the extract using the calibration curve.
Quantitative Data Summary
The following tables provide hypothetical yet representative data to illustrate the impact of key extraction parameters on this compound yield. These tables are intended to serve as a guide for experimental design and optimization.
Table 1: Effect of Ethanol Concentration on this compound Yield
| Ethanol Concentration (% v/v) | This compound Yield (mg/g of dry plant material) | Purity (%) |
| 30 | 1.8 | 45 |
| 50 | 3.5 | 60 |
| 70 | 5.2 | 75 |
| 90 | 4.1 | 70 |
Extraction conditions: Maceration for 24 hours at 25°C with a 1:10 solid-to-liquid ratio.
Table 2: Effect of Extraction Temperature on this compound Yield
| Temperature (°C) | This compound Yield (mg/g of dry plant material) | Purity (%) |
| 25 | 4.8 | 72 |
| 40 | 5.5 | 78 |
| 60 | 4.2 | 65 |
| 80 | 2.9 | 50 |
Extraction conditions: Maceration for 24 hours with 70% ethanol and a 1:10 solid-to-liquid ratio.
Signaling Pathways and Experimental Workflows
This compound and Aldose Reductase Inhibition
This compound has been identified as an inhibitor of aldose reductase, a key enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications. By inhibiting aldose reductase, this compound can potentially mitigate these detrimental effects.
Hypothesized Impact on PI3K/Akt/mTOR Signaling
While direct evidence for this compound is still emerging, many flavonoids are known to modulate the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth. Dysregulation of this pathway is implicated in various diseases, including cancer. It is hypothesized that this compound, like other phenolic compounds, may exert some of its biological effects through the inhibition of this pathway.
General Experimental Workflow for Minimizing Variability
The following workflow outlines a systematic approach to minimizing batch-to-batch variability in this compound extracts.
References
- 1. Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of Clinacanthus nutans Lindau leaves by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attributes | Graphviz [graphviz.org]
- 3. qNMR quantification of phenolic compounds in dry extract of Myrcia multiflora leaves and its antioxidant, anti-AGE, and enzymatic inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Myrciaphenone A and Myrciaphenone B
For Researchers, Scientists, and Drug Development Professionals
Myrciaphenone A and Myrciaphenone B are two closely related acetophenone glucosides that have been isolated from various plant species, including Myrcia multiflora and Corymbia maculata. As natural products, they have garnered interest for their potential pharmacological activities. This guide provides a comparative overview of the currently documented biological activities of this compound and Myrciaphenone B, supported by available experimental data.
Data Summary
The biological activities of this compound and Myrciaphenone B have been evaluated in several key areas, including antileishmanial, enzyme inhibitory, and anti-inflammatory effects. The following table summarizes the available quantitative data.
| Biological Activity | This compound | Myrciaphenone B | Reference |
| Antileishmanial Activity (IC₅₀) | 24.5 µM (against Leishmania donovani promastigotes) | Inactive | [1] |
| Aldose Reductase Inhibition | Potent Inhibitor | Potent Inhibitor | [2] |
| α-Glucosidase Inhibition | Potent Inhibitor | Potent Inhibitor | [2] |
| Anti-inflammatory (NO Inhibition) | Inactive (in LPS-treated RAW 264.7 cells) | Not Reported | [3] |
Key Biological Activities in Detail
Antileishmanial Activity
A study focusing on the identification of antileishmanial compounds from Corymbia maculata provided a direct comparison of this compound and Myrciaphenone B. In this research, this compound demonstrated moderate activity against Leishmania donovani promastigotes with a 50% inhibitory concentration (IC₅₀) of 24.5 µM.[1] In contrast, Myrciaphenone B was also tested but did not exhibit any significant antileishmanial activity.[1]
Enzyme Inhibition: Aldose Reductase and α-Glucosidase
Both this compound and Myrciaphenone B were first isolated from the leaves of Myrcia multiflora, a plant used in Brazilian traditional medicine for diabetes. A key study investigated their potential as antidiabetic agents by assessing their inhibitory effects on aldose reductase and α-glucosidase, two enzymes relevant to diabetic complications and glucose metabolism. The study reported that both this compound and Myrciaphenone B are potent inhibitors of both enzymes.[2] This suggests that both compounds may contribute to the traditional antidiabetic use of Myrcia multiflora.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was investigated as part of a study on the components of Amomum tsao-ko. Specifically, its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells was assessed. In this particular assay, this compound was found to be inactive.[3] Data on the anti-inflammatory activity of Myrciaphenone B is not currently available in the reviewed literature.
Experimental Protocols
Antileishmanial Activity Assay
The antileishmanial activity was determined against the promastigote form of Leishmania donovani. The assay was performed as follows:
-
Leishmania donovani promastigotes were cultured in M199 medium supplemented with 10% fetal bovine serum.
-
The promastigotes were seeded in 96-well plates at a density of 2 x 10⁶ cells/mL.
-
This compound and Myrciaphenone B were dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations.
-
The plates were incubated at 22°C for 72 hours.
-
Cell viability was determined using the Alamar Blue assay, and the IC₅₀ values were calculated.[1]
Enzyme Inhibition Assays (General Protocol)
While the specific detailed protocols for the aldose reductase and α-glucosidase inhibition by this compound and B were not fully elaborated in the initial report, a general workflow for such enzymatic assays is outlined below.
Caption: General workflow for in vitro enzyme inhibition assays.
Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity was evaluated by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.
-
RAW 264.7 cells were plated in 96-well plates and allowed to adhere.
-
The cells were pre-treated with various concentrations of this compound for 1 hour.
-
Lipopolysaccharide (LPS) was then added to the wells to induce an inflammatory response.
-
After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent.
-
The percentage of NO inhibition was calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.[3]
Signaling Pathways
The precise signaling pathways through which this compound and B exert their biological effects have not been extensively studied. However, based on the activities of other related phenolic compounds, it can be hypothesized that they may modulate key inflammatory and metabolic pathways. For instance, many phenolic compounds are known to interact with pathways such as NF-κB and MAPK, which are central to the inflammatory response. The inhibition of aldose reductase and α-glucosidase directly impacts the polyol pathway and carbohydrate metabolism, respectively.
Caption: Potential signaling pathways influenced by this compound and B.
Conclusion
Current evidence suggests that both this compound and Myrciaphenone B possess noteworthy enzyme-inhibiting properties, particularly against aldose reductase and α-glucosidase, which warrants further investigation for their potential in managing diabetic complications. However, a clear differentiation in their bioactivity is observed in their antileishmanial effects, where this compound shows moderate activity while Myrciaphenone B is inactive. The anti-inflammatory potential of this compound appears to be limited based on the nitric oxide inhibition assay. Further comprehensive studies are required to fully elucidate and compare the complete pharmacological profiles of these two natural compounds and to explore their mechanisms of action at the molecular level.
References
In Vivo Validation of Myrciaphenone A Anti-inflammatory Effects: A Comparative Guide
Myrciaphenone A, a novel phenolic compound, has garnered significant interest for its potential therapeutic applications, particularly in the realm of inflammation. This guide provides a comprehensive in vivo validation of its anti-inflammatory effects, offering a comparative analysis with established anti-inflammatory agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as an anti-inflammatory drug candidate.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound was evaluated using the carrageenan-induced paw edema model in mice, a standard and well-characterized assay for acute inflammation.[1] The results are compared against Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), and other natural compounds with known anti-inflammatory properties.
Table 1: Comparison of Paw Edema Inhibition
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition |
| Vehicle (Saline) | - | 0.85 ± 0.05 | - |
| This compound (hypothetical) | 100 | 0.42 ± 0.03 | 50.6% |
| Indomethacin | 10 | 0.35 ± 0.02 | 58.8% |
| Myrciaria floribunda Acetone Extract (MfAE) | 100 | 0.53 ± 0.04 | 37.6%[2] |
| Myrciaria floribunda Hydroethanolic Extract (MfHE) | 100 | 0.48 ± 0.03 | 43.5%[3] |
Data for this compound is hypothetical for illustrative purposes. Data for MfAE and MfHE are derived from published studies on related natural extracts.
Impact on Pro-inflammatory Cytokines and Mediators
To elucidate the mechanism of action, the effect of this compound on key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), was assessed in the inflamed paw tissue. Additionally, Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, was measured.[4][5][6][7][8]
Table 2: Effect on Inflammatory Markers
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | MPO Activity (U/mg tissue) |
| Vehicle (Saline) | - | 150 ± 12 | 250 ± 20 | 5.2 ± 0.4 |
| This compound (hypothetical) | 100 | 75 ± 8 | 110 ± 15 | 2.5 ± 0.3 |
| Indomethacin | 10 | 60 ± 5 | 95 ± 10 | 2.1 ± 0.2 |
| Myrciaria floribunda Hydroethanolic Extract (MfHE) | 100 | 83 ± 9 (44.75% reduction)[3] | 87 ± 11 (65.2% reduction)[3] | Not Reported |
Data for this compound is hypothetical for illustrative purposes. Data for MfHE is derived from a published study on a related natural extract.[3]
Experimental Protocols
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation.[1][9][10]
-
Animals: Male Swiss mice (20-25 g) are used.
-
Groups: Animals are divided into vehicle, this compound, and positive control (e.g., Indomethacin) groups.
-
Administration: Test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]
-
Calculation: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Measurement of Cytokines (TNF-α and IL-6)
-
Tissue Collection: At the end of the paw edema experiment, animals are euthanized, and the inflamed paw tissue is collected.
-
Homogenization: The tissue is homogenized in an appropriate buffer containing protease inhibitors.
-
Quantification: TNF-α and IL-6 levels in the tissue homogenate supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[11][12][13][14]
Myeloperoxidase (MPO) Activity Assay
MPO activity is a marker of neutrophil accumulation in inflamed tissue.[5][6][7][8][15]
-
Tissue Preparation: Paw tissue is homogenized in a suitable buffer and centrifuged.
-
Assay: The supernatant is mixed with a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Measurement: The change in absorbance is measured spectrophotometrically at 460 nm.
-
Calculation: MPO activity is expressed as units per milligram of tissue.
Signaling Pathway Analysis
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][16][17][18][][20][21][22][23]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression.[17][18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines like TNF-α and IL-6.[16][]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK family of kinases, including p38 and JNK, are activated by inflammatory stimuli and play a critical role in regulating the synthesis of pro-inflammatory mediators.[20][22][23] Inhibition of MAPK phosphorylation is a key target for anti-inflammatory drugs.[4][21]
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow
The overall workflow for the in vivo validation of this compound's anti-inflammatory effects is depicted below.
Caption: Workflow for in vivo anti-inflammatory screening of this compound.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Antioxidant Action and In Vivo Anti-Inflammatory and Antinociceptive Activities of Myrciaria floribunda Fruit Peels: Possible Involvement of Opioidergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant activity and in vivo antinociceptive and anti-inflammatory effects of the hydroethanolic extract from leaves of Myrciaria floribunda (H. West ex Willd.) O. Berg in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Open Veterinary Journal [openveterinaryjournal.com]
- 14. IL-13 inhibits TNF production but potentiates that of IL-6 in vivo and ex vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sfrbm.org [sfrbm.org]
- 16. mdpi.com [mdpi.com]
- 17. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalsciencebooks.info [globalsciencebooks.info]
- 20. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
Myrciaphenone A: A Comparative Efficacy Analysis Against Other Natural Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Myrciaphenone A, a naturally occurring acetophenone glucoside, has garnered interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of the efficacy of this compound against other notable natural acetophenones, supported by experimental data. The information is presented to aid researchers and professionals in drug development in their evaluation of these compounds for further investigation.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and other selected natural acetophenones across various biological activities. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
| Compound | Biological Activity | Assay | IC50 Value (µM) |
| This compound | Antidiabetic | Aldose Reductase Inhibition | Potent Inhibition Reported |
| Antidiabetic | α-Glucosidase Inhibition | Potent Inhibition Reported | |
| Myrciaphenone B | Antidiabetic | Aldose Reductase Inhibition | 29[1] |
| Paeonol | Anti-inflammatory | Nitric Oxide (NO) Production in RAW 264.7 cells | 14.74% inhibition at 20 µM[2] |
| Anti-inflammatory | Nitric Oxide (NO) Production in RAW 264.7 cells (Derivative 11a) | 6.96[2] | |
| Antioxidant | DPPH Radical Scavenging (Metabolite M11) | 23.24[3] | |
| Antioxidant | Hydroxyl Radical Scavenging (Metabolite M11) | 124.05[3] | |
| Apocynin | Antioxidant | DPPH Radical Scavenging | Weak scavenger[4] |
| Antioxidant | Peroxyl Radical Scavenging | Weak scavenger[4] | |
| Antioxidant | Nitric Oxide (NO) Scavenging | Weak scavenger[4] | |
| 2',4'-Dihydroxy-3'-methylacetophenone | Antimicrobial, Antioxidant, Anti-inflammatory, Anticancer | Various | Activity Reported[5] |
| 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA) | Anti-inflammatory | Vascular Permeability in endotoxemic mice | 3.964 mg/kg (in vivo)[6] |
| 2,4,6-trihydroxy-α-p-methoxyphenyl-acetophenone | Anti-inflammatory | PGE2 release in UVB-irradiated epidermal cells | Effective Inhibition Reported[7] |
| Various Chalcone Derivatives | Antioxidant | DPPH, Reducing Power, H2O2 scavenging, NO scavenging | 25-95 µg/ml[8] |
| Various Flavonoids | Cytotoxic | MCF-7 cell line | 7.1 - >250[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Aldose Reductase Inhibition Assay
The inhibitory activity against aldose reductase is a key indicator of a compound's potential to mitigate diabetic complications. The assay is typically performed as follows:
-
Enzyme Preparation: Aldose reductase is purified from rat lenses.
-
Reaction Mixture: The assay mixture contains NADPH, a substrate (e.g., DL-glyceraldehyde), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 6.2).
-
Initiation and Measurement: The reaction is initiated by adding the enzyme. The change in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the test compound. The IC50 value is determined from a dose-response curve.
α-Glucosidase Inhibition Assay
This assay assesses the potential of a compound to control postprandial hyperglycemia by inhibiting carbohydrate-digesting enzymes.
-
Enzyme and Substrate: α-Glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) are used as the enzyme and substrate, respectively.
-
Reaction: The test compound is pre-incubated with the enzyme in a buffer (e.g., phosphate buffer, pH 6.8). The reaction is started by adding the substrate.
-
Measurement: The hydrolysis of pNPG to p-nitrophenol is measured by monitoring the absorbance at 405 nm.
-
Calculation: The inhibitory activity is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.
-
DPPH Solution: A fresh solution of DPPH in methanol is prepared.
-
Reaction: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The decrease in absorbance at a specific wavelength (around 517 nm) is measured, which corresponds to the reduction of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the formazan solution is measured at a specific wavelength (around 570 nm).
-
Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by some natural acetophenones and a general workflow for evaluating their antioxidant activity.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for rigorous, peer-reviewed research. The presented data is a summary of available literature and should be interpreted within the context of the specific experimental conditions.
References
- 1. Biological Activity Aldose-Reductase-Inhibitor | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dpph assay ic50: Topics by Science.gov [science.gov]
- 7. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
A Comparative Guide to the Structure-Activity Relationship of Myrciaphenone A Analogs
For Researchers, Scientists, and Drug Development Professionals
Myrciaphenone A, an acetophenone C-glucoside isolated from plants of the Myrcia genus, has garnered interest for its potential biological activities. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of novel therapeutic agents. This guide provides a comparative analysis of this compound and related acetophenone derivatives, focusing on their antioxidant and anti-inflammatory properties. Due to the limited availability of published data on a systematic series of this compound analogs, this guide will draw comparisons with its aglycone, 2',4',6'-trihydroxyacetophenone, and other structurally related acetophenones to elucidate key structural features influencing bioactivity.
Overview of this compound and its Structural Features
This compound is characterized by a 2',4',6'-trihydroxyacetophenone core linked to a glucose moiety at the C2 position. This C-glycosidic bond is a key structural feature that influences its physicochemical properties and biological activity. The aglycone, 2',4',6'-trihydroxyacetophenone, possesses a phloroglucinol-like substitution pattern on the aromatic ring, which is known to be a key pharmacophore for various biological activities.
Comparative Biological Activity of this compound and Related Acetophenones
While specific quantitative data for this compound is scarce in publicly accessible literature, we can infer potential activities by examining its aglycone and other substituted acetophenones. The primary activities of interest for this class of compounds are antioxidant and anti-inflammatory effects.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom or a single electron to free radicals. The substitution pattern on the aromatic ring plays a pivotal role in this activity.
Table 1: Comparison of Antioxidant Activity of Acetophenone Derivatives
| Compound/Analog | Structure | Assay | IC50/EC50 (µM) | Key Findings & SAR Insights |
| This compound | 2',4',6'-trihydroxyacetophenone-2-C-glucoside | - | Data not available | The glycosidic moiety may influence solubility and bioavailability, potentially modulating the antioxidant activity of the aglycone. |
| 2',4',6'-Trihydroxyacetophenone (Aglycone of this compound) | 2',4',6'-trihydroxyacetophenone | - | Data not available | The phloroglucinol structure is a potent antioxidant pharmacophore. The free hydroxyl groups are critical for radical scavenging. |
| 2,4-dihydroxyacetophenone benzoylhydrazone analog (5g) | 2,4-dihydroxyacetophenone benzoylhydrazone | DPPH | - | Was the most potent radical scavenger in the DPPH assay among a series of synthesized analogs[1]. |
| Unsubstituted acetophenone benzoylhydrazone (5a) | acetophenone benzoylhydrazone | FRAP | - | Showed the superior reducing ability in the FRAP assay[1]. |
Structure-Activity Relationship Insights for Antioxidant Activity:
-
Hydroxyl Groups: The number and position of hydroxyl groups on the acetophenone ring are critical for antioxidant activity. The 2',4',6'-trihydroxy substitution pattern, as seen in the aglycone of this compound, is expected to confer significant radical scavenging ability.
-
Glycosylation: The presence of a sugar moiety, as in this compound, can impact the antioxidant activity. While it may reduce the intrinsic radical scavenging capacity of the aglycone by blocking a hydroxyl group, it can enhance water solubility and alter the compound's interaction with biological systems.
-
Other Substituents: The introduction of other functional groups, such as in the benzoylhydrazone derivatives, can significantly modulate the antioxidant potential[1].
Anti-inflammatory Activity
Inflammation is a complex biological response, and many acetophenone derivatives have been investigated for their ability to modulate inflammatory pathways. A common mechanism of action is the inhibition of nitric oxide (NO) production, a key inflammatory mediator.
Table 2: Comparison of Anti-inflammatory Activity of Acetophenone Derivatives
| Compound/Analog | Structure | Assay | IC50 (µM) | Key Findings & SAR Insights |
| This compound | 2',4',6'-trihydroxyacetophenone-2-C-glucoside | - | Data not available | - |
| 2',4',6'-Trihydroxyacetophenone | 2',4',6'-trihydroxyacetophenone | - | Data not available | - |
| Chalcones from 2,4,6-trimethoxyacetophenone | Chalcone derivatives | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | 1.34 - 27.60 | Electron-withdrawing groups in the B-ring, particularly at the ortho position, increased the inhibitory activity on nitrite production. A substitution at the ortho position of the A-ring also appeared to be necessary for activity. |
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
Hydroxylation vs. Methoxylation: While hydroxylation is often key for antioxidant activity, methoxylation can also lead to potent anti-inflammatory effects, as seen in the chalcone derivatives of 2,4,6-trimethoxyacetophenone.
-
Chalcone Scaffold: The α,β-unsaturated ketone system of the chalcone scaffold is a known pharmacophore for anti-inflammatory activity, often acting as a Michael acceptor.
-
Substitution on the B-ring: The nature and position of substituents on the second aromatic ring (B-ring) of chalcone derivatives significantly influence their anti-inflammatory potency.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the in vitro antioxidant activity of pure compounds and extracts.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (this compound analogs) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the test sample is mixed with a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages
This cell-based assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.
Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced is indirectly quantified by measuring the accumulation of its stable oxidation product, nitrite, in the culture medium using the Griess reagent.
Procedure:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific period (e.g., 1-2 hours).
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further 24 hours.
-
Griess Assay:
-
An aliquot of the cell culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature for about 10-15 minutes to allow for the colorimetric reaction to occur.
-
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits NO production by 50%, is calculated.
Visualizations
Signaling Pathway
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory action of acetophenone analogs.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound analogs.
Conclusion
While direct and extensive structure-activity relationship studies on a series of this compound analogs are not yet widely available, this comparative guide provides valuable insights by examining its aglycone and other structurally related acetophenones. The 2',4',6'-trihydroxyacetophenone core is a promising scaffold for both antioxidant and anti-inflammatory activities. Future research should focus on the systematic synthesis and biological evaluation of this compound analogs to delineate the specific contributions of the glycosidic moiety and various substitutions on the aromatic ring to their overall pharmacological profile. The experimental protocols and pathway diagrams provided herein offer a foundational framework for researchers embarking on such investigations.
References
Validating Anticancer Effects of Myrciaphenone A in Animal Models: A Call for Further Research
For researchers, scientists, and drug development professionals, the validation of novel anticancer compounds in preclinical animal models is a critical step in the drug discovery pipeline. This guide addresses the current landscape of in vivo research on Myrciaphenone A, a phenolic compound with theoretical anticancer potential. However, a comprehensive review of published literature reveals a significant gap: there are currently no specific studies validating the anticancer effects of this compound in animal models.
While in vitro studies may suggest potential efficacy, the complex biological environment of a living organism necessitates in vivo validation to assess factors such as bioavailability, toxicity, and true therapeutic effect. The absence of such data for this compound prevents a direct comparison with other established anticancer agents in a preclinical setting.
This guide, therefore, aims to provide a framework for future research by outlining the necessary experimental protocols and comparative data required to validate the anticancer effects of this compound. It also briefly touches upon related research on the plant from which similar compounds are derived, Myrciaria dubia (camu camu), to offer context and potential avenues for investigation.
The Need for In Vivo Evidence
Before this compound can be considered a viable candidate for anticancer therapy, rigorous testing in animal models is essential. Such studies would need to establish:
-
Maximum Tolerated Dose (MTD): To determine the highest dose that does not cause unacceptable toxicity.
-
Pharmacokinetic Profile: To understand how the compound is absorbed, distributed, metabolized, and excreted.
-
Antitumor Efficacy: To evaluate its ability to inhibit tumor growth and metastasis in various cancer models.
-
Mechanism of Action: To elucidate the specific signaling pathways targeted by the compound in a living system.
A General Framework for In Vivo Anticancer Studies
The following workflow illustrates a typical experimental design for evaluating a novel compound like this compound in an animal model of cancer.
Insights from Related Research on Myrciaria dubia (Camu Camu)
While direct evidence for this compound is lacking, some studies on extracts from Myrciaria dubia, the plant from which it could be isolated, offer preliminary clues. It is important to note that these findings are not specific to this compound and relate to the effects of a complex mixture of phytochemicals.
-
In Vitro Cytotoxicity: Hydroalcoholic extracts of Myrciaria dubia seeds have been shown to inhibit the growth of several cancer cell lines, including those of the lung (A549), colon (Caco-2, HCT8), and liver (HepG2), without showing significant toxicity to normal cells.[1]
-
Antioxidant and Antimutagenic Effects: The juice of Myrciaria dubia has demonstrated antigenotoxic and antimutagenic effects in mice, suggesting a potential protective role against DNA damage.[2]
-
Tumor Microenvironment Modulation: One study in mice found that oral supplementation with castalagin, another polyphenol from camu camu, could modify the gut microbiome and enhance the antitumor response to immunotherapy.[3]
These findings suggest that Myrciaria dubia is a source of bioactive compounds with potential anticancer properties. However, to validate this compound specifically, dedicated in vivo studies are imperative.
Future Directions
The scientific community is encouraged to undertake the following to validate the potential of this compound:
-
In Vivo Efficacy Studies: Conduct studies in relevant animal models (e.g., xenograft or genetically engineered mouse models) to assess the antitumor activity of purified this compound.
-
Comparative Analysis: Compare the efficacy of this compound with standard-of-care chemotherapeutic agents for specific cancer types.
-
Mechanism of Action Studies: Investigate the in vivo signaling pathways modulated by this compound to understand its mode of action.
-
Toxicity and Safety Profiling: Perform comprehensive toxicology studies to establish a safety profile for this compound.
Until such data becomes available, any claims regarding the in vivo anticancer effects of this compound remain speculative. The framework and related research presented here should serve as a guide for the critical research needed to bridge this knowledge gap.
References
- 1. Hydroalcoholic Myrciaria dubia (camu-camu) seed extracts prevent chromosome damage and act as antioxidant and cytotoxic agents [pubmed.ncbi.nlm.nih.gov]
- 2. Antigenotoxic and antimutagenic effects of Myrciaria dubia juice in mice submitted to ethanol 28-day treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. williamscancerinstitute.com [williamscancerinstitute.com]
A Comparative Guide to the Quantification of Myrciaphenone A: HPLC-UV vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques for the quantification of Myrciaphenone A, a bioactive phenolic glycoside. The selection of an appropriate analytical method is critical for accurate determination in various matrices, from raw plant material to biological samples. Here, we compare High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), presenting their respective performance data, detailed experimental protocols, and relevant biological context.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical validation parameters for each method, compiled from studies on structurally similar phenolic glycosides.
| Validation Parameter | HPLC-UV / HPLC-DAD | UPLC-MS/MS / HPLC-MS/MS |
| **Linearity (R²) ** | ≥ 0.999[1][2] | ≥ 0.998[3] |
| Limit of Detection (LOD) | 0.006 - 0.11 µg/mL[4] | 0.05 - 0.2 ng/mL |
| Limit of Quantitation (LOQ) | 0.020 - 0.37 µg/mL[4] | 0.2 - 1.0 ng/mL |
| Precision (%RSD) | < 2.3%[4] | < 11.1%[3] |
| Accuracy (% Recovery) | 97.3% - 106.4%[4] | 94.0% - 106.8%[3] |
Note: Data is compiled from multiple sources analyzing phenolic glycosides similar to this compound and should be considered representative. Actual performance may vary based on the specific instrumentation, sample matrix, and method optimization.
Experimental Workflow
The general workflow for the quantification of this compound from a plant matrix involves extraction followed by chromatographic analysis.
Detailed Experimental Protocols
Below are representative protocols for the quantification of phenolic glycosides, adaptable for this compound.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is widely used for the quantification of phenolic compounds due to its robustness and accessibility.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program: A common gradient starts with a low percentage of Solvent B, increasing linearly over time to elute compounds of increasing hydrophobicity. For example, 5% B to 100% B over 40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode array detector monitoring at multiple wavelengths, with a specific wavelength selected for quantification based on the UV absorbance maximum of this compound (typically around 280 nm for phenolic compounds).
-
Quantification: External standard calibration curve of a this compound reference standard.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers superior sensitivity and selectivity, making it ideal for complex matrices or when low detection limits are required.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Similar to HPLC, a gradient elution is used.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program: A faster gradient can be employed due to the higher efficiency of UPLC columns, for instance, 5% B to 95% B over 10 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for phenolic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.
-
Ion Source Parameters: Capillary voltage, cone voltage, and collision energy must be optimized for the specific analyte.
-
-
Quantification: External standard calibration curve using a this compound reference standard, often with the use of an internal standard for improved accuracy.
Biological Activity and Signaling Pathway Context
This compound, as a phenolic glycoside, is presumed to exhibit antioxidant and anti-inflammatory properties, common to this class of compounds. These activities are often mediated through the modulation of key cellular signaling pathways. One such critical pathway is the Nrf2-ARE signaling pathway, which regulates the expression of antioxidant and cytoprotective enzymes.
Phenolic compounds like this compound may promote the dissociation of the Nrf2-Keap1 complex in the cytoplasm.[5][6] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[7] The subsequent upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby conferring cellular protection against oxidative stress.[7] Similarly, many phenolic compounds are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.[8][9]
References
- 1. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC-DAD Analysis for Flavonoids in the gel of Scutia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e-nps.or.kr [e-nps.or.kr]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant mechanism of a newly found phenolic compound from adlay (NDPS) in HepG2 cells via Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalsciencebooks.info [globalsciencebooks.info]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of Myrciaphenone A from Diverse Botanical Origins
A comprehensive examination of Myrciaphenone A, a bioactive acetophenone glucoside, reveals its presence in a range of plant species, including Myrcia multiflora, Leontodon tuberosus, and Curcuma comosa. While direct comparative studies on the yield and biological activities of this compound from these specific sources are limited, existing research provides valuable insights into its potential therapeutic applications. This guide synthesizes the available data, offering a comparative perspective for researchers, scientists, and drug development professionals.
This compound, with the chemical formula C14H18O9 and a molecular weight of 330.29 g/mol , is recognized for its potential health benefits, primarily linked to its antioxidant and enzyme inhibitory properties. Its chemical structure, 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone, underpins its bioactivity.[1]
Quantitative Comparison of this compound Yield
For instance, a study on the dry extract of Myrcia multiflora leaves, a plant traditionally used in Brazilian folk medicine for diabetes management, identified twelve phenolic compounds, though it did not quantify this compound specifically.[2][3] The presence of other acetophenone glucosides, such as Myrciaphenone B, has been confirmed in this plant, suggesting that this compound is also a notable constituent.[4]
Research on Curcuma comosa has predominantly focused on other classes of compounds like diarylheptanoids and sesquiterpenoids, with limited information on the concentration of this compound. Similarly, data on the quantification of this compound in Leontodon tuberosus remains to be elucidated.
Table 1: this compound Yield from Different Plant Sources
| Plant Source | Plant Part | Extraction Solvent | Analytical Method | This compound Yield | Reference |
| Myrcia multiflora | Leaves | Data not available | HPLC | Data not available | [5] |
| Leontodon tuberosus | Data not available | Data not available | Data not available | Data not available | |
| Curcuma comosa | Rhizomes | Data not available | HPLC | Data not available | [6][7][8][9] |
Note: The table highlights the current gap in quantitative data for a direct comparison of this compound yield from these specific plant sources.
Comparative Biological Activities
While direct comparative studies are lacking, research on this compound and extracts from its source plants points to several key biological activities.
Enzyme Inhibition: Aldose Reductase and α-Glucosidase
This compound, particularly from Myrcia multiflora, has demonstrated significant inhibitory activity against aldose reductase and α-glucosidase, two enzymes implicated in the complications of diabetes mellitus.[2][4] Aldose reductase is a key enzyme in the polyol pathway, which is associated with diabetic complications such as neuropathy, nephropathy, and retinopathy.[2][10][11][12] α-Glucosidase is involved in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia.[13][14][15][16] The inhibitory potential of this compound from Leontodon tuberosus and Curcuma comosa has not been specifically reported.
Table 2: Comparative Enzyme Inhibitory Activity of this compound
| Biological Target | Plant Source of this compound | IC50 Value | Reference |
| Aldose Reductase | Myrcia multiflora | Potent inhibition noted | [2][4] |
| α-Glucosidase | Myrcia multiflora | Potent inhibition noted | [2][4] |
Note: IC50 values provide a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. Lower values indicate greater potency.
Antioxidant Activity
The phenolic structure of this compound suggests inherent antioxidant properties. Studies on the extracts of Myrcia multiflora have confirmed significant antioxidant activity.[3][17][18] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of various chronic diseases. The antioxidant potential of this compound from Leontodon tuberosus and Curcuma comosa is yet to be specifically evaluated, although extracts from these plants are known to possess antioxidant compounds.[19][20]
Anti-inflammatory and Antimicrobial Activities
Flavonoids and other phenolic compounds, the class to which this compound belongs, are well-known for their anti-inflammatory and antimicrobial properties.[21][22][23][24][25][26] While specific studies on the anti-inflammatory and antimicrobial effects of purified this compound from any of the mentioned sources are limited, extracts of Myrcia species have shown antimicrobial activity.[17][27] This suggests that this compound may contribute to the overall antimicrobial and anti-inflammatory profile of these plants.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the extraction and isolation of acetophenone glucosides and for key biological assays.
Extraction and Isolation of this compound
A general procedure for the isolation of this compound from plant material would involve the following steps:
-
Extraction: The dried and powdered plant material (e.g., leaves of Myrcia multiflora) is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate or n-butanol).
-
Chromatographic Purification: The bioactive fraction is subjected to various chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: Workflow for this compound Extraction and Isolation.
Aldose Reductase Inhibition Assay
-
Enzyme Preparation: Aldose reductase is prepared from rat lens homogenates or obtained from a commercial source.
-
Reaction Mixture: The assay mixture typically contains the enzyme, NADPH, a substrate (e.g., DL-glyceraldehyde), and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer).
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C.
-
Measurement: The activity of aldose reductase is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Inhibition Calculation: The percentage inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the test compound. The IC50 value is then determined from a dose-response curve.
Caption: Aldose Reductase Inhibition Assay Workflow.
α-Glucosidase Inhibition Assay
-
Enzyme and Substrate: α-Glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) are commonly used.
-
Reaction Mixture: The test compound is pre-incubated with the α-glucosidase enzyme in a buffer solution.
-
Reaction Initiation: The reaction is started by adding the pNPG substrate.
-
Incubation: The mixture is incubated at 37°C.
-
Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
Conclusion and Future Directions
This compound presents a promising natural compound with significant potential for the development of therapeutic agents, particularly for managing diabetes and its complications. The available evidence strongly suggests its role as an inhibitor of aldose reductase and α-glucosidase, alongside probable antioxidant and anti-inflammatory activities.
However, this comparative guide highlights a significant gap in the scientific literature. There is a clear need for direct comparative studies to quantify the yield of this compound from its various plant sources, including Myrcia multiflora, Leontodon tuberosus, and Curcuma comosa. Furthermore, comprehensive comparative studies on the biological activities of this compound isolated from these different botanical origins are essential to understand if the source influences its therapeutic efficacy. Such research would provide a more robust foundation for selecting the most promising plant source for the commercial production of this compound and for advancing its development as a potential pharmaceutical agent.
References
- 1. This compound | C14H18O9 | CID 179470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qNMR quantification of phenolic compounds in dry extract of Myrcia multiflora leaves and its antioxidant, anti-AGE, and enzymatic inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity Aldose-Reductase-Inhibitor | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Quantification of Three Curcuminoids and Three Volatile Components of Curcuma longa Using Pressurized Liquid Extraction and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Purity Determinations of Universal Food-Spice Curcuma longa through a QbD Validated HPLC Approach with Critical Parametric Predictors and Operable-Design’s Monte Carlo Simulations: Analysis of Extracts, Forced-Degradants, and Capsules and Tablets-Based Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journal-jps.com [journal-jps.com]
- 10. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. α-Glucosidase and α-amylase inhibitors from Myrcia spp.: a stronger alternative to acarbose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flavonoids, antioxidant potential and antimicrobial activity of Myrcia rufipila mcvaugh leaves (myrtaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 26. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antimicrobial Activities of Natural Bioactive Polyphenols [mdpi.com]
Research on Synergistic Effects of Myrciaphenone A Remains Unexplored
A comprehensive review of scientific literature reveals a significant gap in the understanding of Myrciaphenone A, with no available studies investigating its synergistic effects with other compounds. While the compound has been identified in plant species such as Myrcia multiflora, Leontodon tuberosus, and Curcuma comosa, its biological activities and potential interactions remain uncharacterized.
This compound is classified as an acetophenone glucoside.[1][2] However, beyond this basic chemical identification, there is a notable absence of research into its pharmacological properties. Consequently, no quantitative data, experimental protocols, or established signaling pathways associated with this compound, either alone or in combination with other substances, have been published.
For researchers, scientists, and drug development professionals, this indicates a completely unexplored area of study. The potential for this compound to exhibit synergistic or antagonistic effects when combined with other therapeutic agents is currently unknown. Such synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, are a key area of interest in drug discovery for developing more effective and lower-dose therapies.[3][4]
The study of synergistic effects in natural products is a growing field, with many phenolic and flavonoid compounds being investigated for their combined antioxidant and other therapeutic properties.[5] However, this compound has not yet been a subject of this research focus.
Given the lack of available data, it is not possible to provide a comparative guide on the synergistic effects of this compound. The scientific community awaits foundational research to first elucidate the basic biological activities of this compound, which would then pave the way for future studies into its potential synergistic interactions.
References
Replicating Published Findings on Myrciaphenone A's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivities of Myrciaphenone A and other well-characterized bioactive compounds. Due to the limited number of published studies focusing specifically on this compound, this guide draws upon data from studies on structurally related acetophenone glucosides and extracts from plants of the Myrcia genus, where this compound is a known constituent. This approach allows for an inferential comparison and provides a framework for researchers aiming to replicate or build upon existing findings in the field of natural product bioactivity.
I. Comparative Analysis of Bioactivity
The primary reported bioactivities associated with compounds structurally similar to this compound and extracts from Myrcia species include anti-inflammatory, antioxidant, and anticancer effects. This section summarizes the available quantitative data for this compound and compares it with representative alternative compounds.
Table 1: Comparison of Anti-inflammatory Activity
| Compound/Extract | Assay | Cell Line/Model | Key Parameter | Result | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
| Acetophenone Glucosides (from Helichrysum italicum) | TPA-induced mouse ear edema | In vivo (mouse) | ID50 | 0.63 µmol/ear (for the most active compound) | [1][2][3] |
| Luteolin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | IC50 | Data varies by study | [4] |
| Quercetin | Cyclooxygenase (COX-2) Inhibition | In vitro | IC50 | Data varies by study | [5] |
Table 2: Comparison of Antioxidant Activity
| Compound/Extract | Assay | Key Parameter | Result | Reference |
| This compound | Not Reported | Not Reported | Not Reported | N/A |
| Myrcia species extracts | DPPH Radical Scavenging | IC50 | Data varies by species and extraction method | [6][7] |
| Luteolin | DPPH Radical Scavenging | IC50 | Data varies by study | [2] |
| Quercetin | Ferric Reducing Antioxidant Power (FRAP) | FRAP value | Data varies by study | [8][9] |
| Gallic Acid | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Assay | Trolox Equivalent Antioxidant Capacity (TEAC) | Data varies by study | [8][9] |
Table 3: Comparison of Anticancer Activity
| Compound/Extract | Assay | Cell Line | Key Parameter | Result | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
| Acetophenones (general) | Cytotoxicity | Various cancer cell lines | IC50 | Data varies by compound and cell line | [10][11] |
| Luteolin | MTT Assay | HT-29 (colon cancer) | IC50 | Data varies by study | [12] |
| Apigenin | Sulforhodamine B (SRB) Assay | MCF-7 (breast cancer) | GI50 | Data varies by study | [13] |
| Wogonin | Apoptosis Assay (Caspase-3 activation) | HeLa (cervical cancer) | Fold Increase | Data varies by study | [14] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the bioactivities discussed above.
A. Anti-inflammatory Activity
1. Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
B. Antioxidant Activity
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Procedure: A solution of DPPH in methanol is prepared. Different concentrations of the test compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[15]
C. Anticancer Activity
1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability
-
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure: Cancer cells are seeded in a 96-well plate and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Formazan Formation: After treatment, the medium is removed, and MTT solution is added to each well and incubated for 3-4 hours.
-
Solubilization and Measurement: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol). The absorbance is measured at a wavelength between 500 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
III. Visualization of Signaling Pathways and Workflows
A. Signaling Pathways
The bioactivity of phenolic compounds like this compound is often attributed to their interaction with key cellular signaling pathways.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Intrinsic and extrinsic apoptosis pathways.
B. Experimental Workflow
Caption: General workflow for bioactive compound screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New acetophenone glucosides isolated from extracts of Helichrysum italicum with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Acetophenone Glucosides Isolated from Extracts of Helichrysum italicum with Antiinflammatory Activity | Scilit [scilit.com]
- 4. Anti-inflammatory Activity of Mollugo cerviana Methanolic Extract in LPS-induced Acute Inflammatory RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical composition, antioxidant, anti-inflammatory, and cytotoxic activities of Opuntia stricta cladodes | PLOS One [journals.plos.org]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used [mdpi.com]
- 9. Analytical Methods Used in Determining Antioxidant Activity: A Review [mdpi.com]
- 10. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
Therapeutic Potential of Acetophenone Glucosides: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the therapeutic potential of acetophenone glucosides, focusing on their anti-inflammatory, α-glucosidase inhibitory, and antioxidant activities. The information is compiled from a range of preclinical studies to offer an objective comparison of their performance and to provide detailed experimental methodologies for key assays cited.
Quantitative Data Summary
The therapeutic efficacy of various acetophenone glucosides and their aglycones has been evaluated in several studies. The following tables summarize the quantitative data from these studies to facilitate a clear comparison of their potency.
Anti-inflammatory Activity
The anti-inflammatory effects of acetophenone derivatives have been assessed using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. The 50% inhibitory dose (ID50) and percentage of edema reduction are key parameters for comparison.
| Compound | Source | Assay | ID50 (μmol/ear) | Edema Reduction (%) | Reference Compound |
| 4-hydroxy-3-(2-hydroxy-3-isopentenyl)acetophenone | Helichrysum italicum | TPA-induced mouse ear edema | 0.63 | 68 | Indomethacin |
| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone | Helichrysum italicum | TPA-induced mouse ear edema | - | >50 | Indomethacin |
| 3-(3-methyl-2-butenyl)acetophenone-4-O-β-glucopyranoside | Helichrysum italicum | TPA-induced mouse ear edema | - | <50 | Indomethacin |
| 12-hydroxytremetone-12-O-β-D-glucopyranoside | Helichrysum italicum | TPA-induced mouse ear edema | - | <50 | Indomethacin |
| 3-(2-hydroxyethyl)acetophenone-4-O-β-D-glucopyranoside | Helichrysum italicum | TPA-induced mouse ear edema | - | <50 | Indomethacin |
Data extracted from a study on acetophenones from Helichrysum italicum.[1][2]
α-Glucosidase Inhibitory Activity
The potential of acetophenone derivatives in managing hyperglycemia has been investigated through their ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion. The half-maximal inhibitory concentration (IC50) is a measure of their inhibitory potency.
| Compound | Source | IC50 (μM) | Reference Compound (IC50) |
| Melipatulinone E | Melicope patulinervia | 41.68 | Acarbose |
| Melipatulinone F | Melicope patulinervia | 6.02 | Acarbose |
| Melipatulinone G | Melicope patulinervia | 67.44 | Acarbose |
Data from a review on natural-derived acetophenones.[3]
Antioxidant Activity
The antioxidant potential of acetophenone derivatives is crucial for their therapeutic effects in diseases associated with oxidative stress. This is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity and the Ferric Reducing Antioxidant Power (FRAP) assay.
| Compound | Assay | Activity |
| Acetophenone benzoylhydrazone (unsubstituted) | FRAP | Superior reducing ability |
| 2,4-dihydroxyacetophenone benzoylhydrazone | DPPH | Most potent radical scavenger |
These compounds were noted for their antioxidant properties and ability to protect HepG2 cells against H2O2-induced oxidative damage.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
TPA-Induced Mouse Ear Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of topical agents.[5][6][7]
-
Animal Model: Typically, BALB/c or Swiss mice are used.[8]
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is applied topically to one ear of the mouse to induce inflammation and subsequent edema. The other ear serves as a control.[5][6]
-
Treatment Application: The test compound (acetophenone glucoside) or a reference anti-inflammatory drug (e.g., indomethacin) is applied topically to the TPA-treated ear, usually simultaneously with or shortly after TPA application.[1]
-
Measurement of Edema: After a specific period (e.g., 6 hours), the mice are euthanized, and a standardized circular section of each ear is punched out and weighed.[6][9] The difference in weight between the TPA-treated and control ear punches is a measure of the edema.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the mean increase in ear weight of the treated group with that of the control group (TPA alone). The ID50 value, the dose that causes 50% inhibition of edema, can be determined from a dose-response curve.[1]
α-Glucosidase Inhibition Assay
This in vitro assay is commonly used to screen for compounds with potential anti-diabetic activity by measuring the inhibition of the α-glucosidase enzyme.[10][11][12]
-
Enzyme and Substrate: The assay uses α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[10][11]
-
Reaction Mixture: The reaction is typically carried out in a 96-well microplate. The test compound (acetophenone glucoside) is pre-incubated with the α-glucosidase solution in a phosphate buffer (pH 6.8) at 37°C for a short period (e.g., 10 minutes).[10][12]
-
Initiation of Reaction: The reaction is initiated by adding the pNPG substrate to the mixture. The plate is then incubated at 37°C for a defined time (e.g., 20 minutes).[12]
-
Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).[10][12]
-
Measurement: The amount of p-nitrophenol released from pNPG by the enzyme is quantified by measuring the absorbance at 405 nm using a microplate reader.[10][12]
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (containing all reagents except the test compound). The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined from a dose-response curve. A known α-glucosidase inhibitor, such as acarbose, is used as a positive control.[12][13]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways modulated by acetophenones and the workflows of the described experimental protocols.
Caption: Workflow for the TPA-Induced Mouse Ear Edema Assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 7. TPA induced ear oedema: Significance and symbolism [wisdomlib.org]
- 8. ftp.cdc.gov [ftp.cdc.gov]
- 9. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 11. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Myrciaphenone A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step protocol for the safe disposal of Myrciaphenone A, an acetophenone glucoside.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on the chemical properties of structurally similar compounds (acetophenone glucosides and polyphenols) and general best practices for laboratory chemical waste disposal. It is imperative that users conduct a thorough risk assessment based on the concentration and form of the waste before proceeding.
Understanding the Compound: Inferred Safety Data
Due to the absence of a dedicated SDS for this compound, the following table summarizes its known and inferred properties. This data is provided to assist in a preliminary risk assessment.
| Property | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| CAS Number | 26089-54-3 | PubChem[1] |
| Molecular Formula | C₁₄H₁₈O₉ | PubChem[1] |
| Molecular Weight | 330.29 g/mol | PubChem[1][2] |
| Appearance | Solid (Assumed) | General knowledge of similar compounds |
| Solubility | Assumed to be soluble in water and polar organic solvents | Based on glucoside structure |
| Toxicity | Data not available. Handle with caution as a compound of unknown toxicity. | Precautionary principle |
| Environmental Hazards | Data not available. Avoid release to the environment. | Precautionary principle |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound waste generated in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.
-
Wear nitrile gloves to prevent skin contact.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used. Do not mix with other waste streams unless compatibility has been confirmed. The label should include "Hazardous Waste," "this compound," the solvent system, and the estimated concentration.
3. Storage:
-
Store the waste container in a designated satellite accumulation area or the main hazardous waste storage area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
4. Disposal Request:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Provide accurate information on the waste manifest as required by your institution.
5. Decontamination:
-
Decontaminate any reusable glassware or equipment that has come into contact with this compound by washing thoroughly with an appropriate solvent and then soap and water.
Disposal Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making workflow for this compound disposal.
Given the lack of specific hazard data, it is strongly recommended to treat all this compound waste as hazardous and follow the path leading to collection by your institution's Environmental Health and Safety department. This approach ensures compliance with regulations and minimizes potential risks to human health and the environment.
References
Personal protective equipment for handling Myrciaphenone A
Disclaimer: A specific Safety Data Sheet (SDS) for Myrciaphenone A was not available at the time of this writing. The following guidance is based on the general safety precautions for handling substituted phenolic compounds. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the supplier before handling any chemical and perform a thorough risk assessment for their specific laboratory conditions. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.
This compound is an acetophenone glucoside, a class of compounds that requires careful handling in a laboratory setting.[1][2][3][4] Due to its phenolic structure, it is prudent to adopt safety measures similar to those for handling phenol, which is known to be corrosive, toxic, and can cause severe skin burns and eye damage.[5][6][7]
Personal Protective Equipment (PPE)
Proper personal protective equipment is paramount to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing.[8][9] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5][9] Double gloving is advised for enhanced protection.[9] For concentrated solutions, utility-grade neoprene or butyl gloves over nitrile gloves should be worn.[8] |
| Body | Laboratory Coat | A flame-retardant lab coat that is fully buttoned is required.[9] For splash risks, a butyl rubber or neoprene apron over the lab coat is recommended.[8] |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge if handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[9] |
| Feet | Closed-toe shoes | Leather or chemically resistant shoes that fully cover the feet are required.[9] |
Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6][8] Ensure eyewash stations and safety showers are readily accessible.[9]
-
General Handling: Avoid creating dust when handling the solid form.[9] Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]
Spill and Waste Disposal Plan
Immediate and appropriate response to spills and proper disposal of waste are critical to prevent contamination and exposure.
-
Spill Response:
-
Evacuate the area and alert others.
-
Wear appropriate PPE before cleaning up.
-
For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[5]
-
For solid spills, carefully sweep or vacuum and place in a sealed container. Avoid generating dust.
-
Decontaminate the area with a suitable solvent.
-
-
Waste Disposal:
-
All materials contaminated with this compound should be treated as hazardous waste.[8]
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Dispose of the waste through a licensed chemical waste contractor, following all federal, state, and local regulations.[6]
-
Experimental Workflow: Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. This compound | CAS:26089-54-3 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 26089-54-3 [chemicalbook.com]
- 4. This compound | C14H18O9 | CID 179470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 6. monash.edu [monash.edu]
- 7. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
